Dobupride
説明
Structure
3D Structure
特性
IUPAC Name |
4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFXLRQGPHRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147737 | |
| Record name | Dobupride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106707-51-1 | |
| Record name | Dobupride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106707511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dobupride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOBUPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW0Z2U7O23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Mechanism of Dobupride: A Search for Evidence
Despite a comprehensive search of available scientific literature and databases, a detailed mechanism of action for the compound known as Dobupride remains elusive. At present, there is a significant lack of publicly accessible research detailing its specific biological targets, signaling pathways, and overall pharmacological profile.
Our extensive investigation into the mechanism of action of this compound for a technical guide intended for researchers, scientists, and drug development professionals has yielded no specific data. Searches for its pharmacokinetics, pharmacodynamics, involvement in clinical trials, and the signaling pathways it may modulate did not provide the necessary information to construct an in-depth scientific document.
The publicly available information on this compound is largely limited to its chemical structure. For instance, the PubChem database lists this compound as a chemical entity with the molecular formula C20H30ClN3O4, but it does not contain any associated bioactivity data or literature references that would elucidate its mechanism of action[1].
Consequently, the core requirements of the requested technical guide—including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways using Graphviz—cannot be fulfilled at this time due to the absence of foundational research on this particular compound.
Further research and publication in peer-reviewed journals are necessary to characterize the pharmacological properties of this compound and to understand its potential therapeutic applications and the molecular mechanisms that underpin them. Without such fundamental studies, any discussion of its mechanism of action would be purely speculative and would not meet the standards of a technical guide for a scientific audience.
References
An In-depth Technical Guide to the Proposed Synthesis and Characterization of Dobupride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of scientific literature and chemical databases reveals no specific published experimental data for the synthesis and characterization of Dobupride. This technical guide, therefore, presents a proposed synthetic pathway and characterization strategy based on established methodologies for structurally related substituted benzamide (B126) and N-substituted piperidine (B6355638) compounds.
Introduction
This compound, with the IUPAC name 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide and CAS number 106707-51-1, is a substituted benzamide derivative. Benzamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[1][2] This guide outlines a plausible synthetic route for this compound, detailing the preparation of key intermediates and the final amide coupling reaction. Furthermore, it describes the standard analytical techniques that would be employed for its characterization.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a two-part strategy: the synthesis of the carboxylic acid intermediate, 4-amino-2-butoxy-5-chlorobenzoic acid, and the amine intermediate, 1-(1,3-dioxolan-2-ylmethyl)piperidin-4-amine, followed by their coupling to form the final amide product.
A potential route to this intermediate could start from a commercially available substituted nitrobenzoic acid, followed by butoxylation, chlorination, and reduction of the nitro group. An alternative, more direct approach would be the butoxylation and subsequent chlorination of 4-aminobenzoic acid derivatives.
This intermediate can be synthesized from 4-aminopiperidine (B84694) through N-alkylation with 2-(bromomethyl)-1,3-dioxolane. Protecting the primary amine of 4-aminopiperidine may be necessary to prevent side reactions.
The final step is the formation of the amide bond between 4-amino-2-butoxy-5-chlorobenzoic acid and 1-(1,3-dioxolan-2-ylmethyl)piperidin-4-amine. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[3][4][5]
Data Presentation
The following tables summarize the expected, yet hypothetical, quantitative data for the synthesis and characterization of this compound.
Table 1: Proposed Synthesis Reaction Parameters
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 2.1 | 4-amino-2-hydroxybenzoic acid, 1-bromobutane | K2CO3 | DMF | 80 | 6 | 85-95 |
| 4-amino-2-butoxybenzoic acid | N-Chlorosuccinimide (NCS) | Acetonitrile | 25 | 4 | 80-90 | |
| 2.2 | 4-aminopiperidine, 2-(bromomethyl)-1,3-dioxolane | K2CO3 | Acetonitrile | 60 | 8 | 70-85 |
| 2.3 | Intermediates 1 & 2 | HATU, DIPEA | DMF | 25 | 12 | 60-80 |
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C20H30ClN3O4 |
| Molecular Weight | 411.92 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic, piperidine, dioxolane, and butoxy protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FTIR (cm⁻¹) | N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (ether and dioxolane), C-Cl stretching. |
| Mass Spec (m/z) | Molecular ion peak [M+H]⁺ at approximately 412.20. |
| Purity (HPLC) | >95% |
Experimental Protocols
-
Butoxylation: To a solution of 4-amino-2-hydroxybenzoic acid in dimethylformamide (DMF), add potassium carbonate followed by 1-bromobutane. Heat the mixture and monitor the reaction by thin-layer chromatography (TLC). After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
-
Chlorination: Dissolve the 4-amino-2-butoxybenzoic acid in acetonitrile. Add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir until the starting material is consumed (monitored by TLC). Quench the reaction, extract the product, and purify by column chromatography.
-
To a solution of 4-aminopiperidine in acetonitrile, add potassium carbonate and 2-(bromomethyl)-1,3-dioxolane.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the desired product.
-
Dissolve 4-amino-2-butoxy-5-chlorobenzoic acid (Intermediate 1) in DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Add 1-(1,3-dioxolan-2-ylmethyl)piperidin-4-amine (Intermediate 2) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
FTIR Spectroscopy: An infrared spectrum would be obtained using a KBr pellet or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
References
- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 2. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide synthesis by acylation [organic-chemistry.org]
Unraveling the Molecular Targets of Dobupride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobupride, a substituted benzamide (B126) derivative, presents a compelling case for comprehensive target identification and validation to elucidate its mechanism of action and therapeutic potential. This technical guide outlines a systematic and multi-faceted approach to deconstruct the molecular interactions of novel chemical entities like this compound. In the absence of extensive public data on its specific targets, this document serves as a detailed methodological roadmap, guiding researchers through computational prediction, in vitro screening, and in vivo validation. We present standardized experimental protocols, frameworks for quantitative data presentation, and visual workflows to facilitate a thorough investigation into its pharmacological profile.
Introduction
This compound, chemically known as 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide, belongs to the benzamide class of compounds.[1] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[2][3] Notably, several substituted benzamides act as antipsychotics, antidepressants, and prokinetic agents, often through interaction with dopamine (B1211576) and serotonin (B10506) receptors.[4][5] Given the structural motifs within this compound, a logical starting point for target identification involves an investigation into its potential interaction with these receptor families.
This guide provides a hypothetical, yet robust, framework for the systematic identification and validation of this compound's molecular targets.
A Multi-pronged Approach to Target Identification
A successful target identification strategy integrates computational, biochemical, and cell-based methodologies to build a comprehensive understanding of a compound's mechanism of action.
Phase 1: Computational Prediction and High-Throughput Screening
The initial phase focuses on generating and narrowing down a list of potential targets through computational methods and broad-based screening.
-
Methodology:
-
Ligand-Based Virtual Screening: Utilize the 2D and 3D structure of this compound to screen against databases of known pharmacophores and ligands with established biological activities. Similarity searches (e.g., Tanimoto coefficient) can identify compounds with similar structures and potentially similar targets.
-
Structure-Based Virtual Screening (Docking): If crystal structures are available for hypothesized targets (e.g., dopamine D2 receptor, serotonin 5-HT4 receptor), perform molecular docking simulations to predict the binding affinity and pose of this compound within the active site.
-
Target Prediction Software: Employ platforms like SwissTargetPrediction, SuperPred, and TargetNet, which use a combination of machine learning and ligand similarity to predict a ranked list of potential protein targets.
-
-
Methodology:
-
Receptor Binding Panels: Screen this compound against a broad panel of recombinant human receptors, ion channels, and enzymes. A common starting point is a safety pharmacology panel that includes key CNS receptors (dopaminergic, serotonergic, adrenergic, muscarinic), ion channels (hERG), and common off-targets.
-
Data Analysis: Hits are identified as compounds that cause a significant (typically >50%) inhibition of radioligand binding at a specified concentration (e.g., 10 µM).
-
Phase 2: Target Validation
Once a list of putative targets is generated, the next crucial step is to validate these interactions using orthogonal biochemical and cell-based assays.
Biochemical Assays
These assays aim to quantify the direct interaction between this compound and the purified target protein.
-
Experimental Protocol:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest (e.g., HEK293 cells overexpressing the human dopamine D2 receptor).
-
Competition Assay: Incubate a constant concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors) with the receptor preparation in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
If a target is an enzyme, its inhibition by this compound can be quantified.
-
Experimental Protocol:
-
Assay Setup: Combine the purified enzyme, its substrate, and varying concentrations of this compound in a suitable buffer.
-
Reaction: Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer, fluorometer, or luminometer.
-
Data Analysis: Calculate the initial reaction rates at each this compound concentration. Determine the IC₅₀ value by plotting the percent inhibition versus the log concentration of this compound.
-
Table 1: Hypothetical Biochemical Data for this compound
| Target | Assay Type | Radioligand | This compound Ki (nM) |
| Dopamine D2 Receptor | Radioligand Binding | [³H]-Spiperone | 85 |
| Serotonin 5-HT4 Receptor | Radioligand Binding | [³H]-GR113808 | 120 |
| Adrenergic α1A Receptor | Radioligand Binding | [³H]-Prazosin | >10,000 |
| hERG Channel | Radioligand Binding | [³H]-Astemizole | >10,000 |
Cell-Based Assays
These assays assess the functional consequences of this compound binding to its target in a cellular context.
-
Experimental Protocol (for a G-protein coupled receptor like D2):
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human D2 receptors).
-
Stimulation: Treat the cells with an agonist (e.g., quinpirole) to stimulate a downstream signaling pathway (e.g., inhibition of adenylyl cyclase, leading to decreased cAMP).
-
Antagonist Treatment: Co-incubate the cells with the agonist and increasing concentrations of this compound.
-
Detection: Measure the levels of the second messenger (cAMP) using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC₅₀ of this compound for the inhibition of the agonist-induced response.
-
Table 2: Hypothetical Cell-Based Functional Data for this compound
| Target | Cell Line | Assay Type | Functional Effect | This compound IC₅₀ (nM) |
| Dopamine D2 Receptor | CHO-K1 | cAMP Assay | Antagonism | 150 |
| Serotonin 5-HT4 Receptor | HEK293 | cAMP Assay | Agonism | 250 (EC₅₀) |
Phase 3: In Vivo Target Validation
The final phase involves demonstrating that the interaction between this compound and its identified target(s) is relevant in a physiological system.
-
Methodology:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with a target engagement biomarker in an animal model. For example, measure dopamine-dependent behaviors in rodents following this compound administration.
-
Target Knockout/Knockdown Studies: Evaluate the effects of this compound in animals where the target gene has been knocked out or its expression reduced. A lack of efficacy in these animals would provide strong evidence for on-target activity.
-
Receptor Occupancy Studies: Use techniques like positron emission tomography (PET) with a radiolabeled ligand for the target receptor to determine the extent and duration of target engagement by this compound in the brain of living animals.
-
Conclusion
The identification of a drug's molecular target(s) is a cornerstone of modern drug development. While specific data for this compound remains elusive in the public domain, the methodologies outlined in this guide provide a comprehensive and rigorous framework for its investigation. By systematically progressing from in silico predictions to in vitro validation and in vivo confirmation, researchers can build a robust data package that elucidates the mechanism of action, informs on potential therapeutic applications, and identifies potential off-target liabilities. This structured approach is essential for advancing promising molecules like this compound through the drug development pipeline.
References
Dobupride: An In-Depth Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Dobupride, a novel gastroprokinetic agent. The information presented herein is intended to support research, development, and formulation activities by providing a clear understanding of the molecule's behavior under various conditions. While extensive data on its stability and degradation pathways are available, quantitative solubility data in various solvents remains limited in publicly accessible literature.
Solubility Profile
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common aqueous and organic solvents. One study on its stability utilized a methanol-water solution, but the specific concentrations and solubility limits were not provided.[1] Researchers are encouraged to determine the solubility of this compound experimentally in solvents relevant to their specific formulation and analytical needs.
A general approach to determining the solubility of a compound like this compound would involve a standard shake-flask method.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound reference standard
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established during method development.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid. For colloidal suspensions, centrifugation at a controlled temperature may be necessary.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
Stability Profile
This compound has been shown to be a very stable compound in the solid state and in a methanol-water solution, with the notable exception of exposure to light in solution.[1] A comprehensive study investigated the effects of pH, light, temperature, and oxygen on its stability.[1]
Summary of Stability Data
| Condition | Form | Duration | Observations | Major Degradation Products |
| General Storage | Solid State & Methanol-Water Solution | 5 months | Very stable. Less than 0.5% degradation. | 4-amino-2-butoxy-5-chlorobenzamide (cleavage of the piperidine-amide bond).[1] |
| Photostability (Natural or Artificial Sunlight) | Methanol-Water Solution | 7 days | Very rapid degradation. Only 5% of the unchanged drug remains. | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide (loss of chlorine).[1] |
| Forced Degradation (pH, Temperature, Oxygen) | Solid State & Methanol-Water Solution | Not Specified | Two major degradation pathways were characterized. | 1. 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide2. 4-amino-2-butoxy-5-chlorobenzamide |
Degradation Pathways
The degradation of this compound primarily follows two pathways, as identified by Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography-Particle Beam/Mass Spectrometry (HPLC-PB/MS).
Experimental Protocol: Forced Degradation Study
This protocol provides a detailed methodology for conducting a forced degradation study on a drug substance like this compound, based on general principles outlined in pharmaceutical guidelines.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Appropriate HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of HCl solution. Store at room temperature and an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute to the final concentration.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of NaOH solution. Follow the same procedure as for acid hydrolysis, neutralizing with HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of H₂O₂ solution. Store at room temperature for a specified period. At each time point, withdraw a sample and dilute to the final concentration.
-
Thermal Degradation (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C, 80 °C) for a specified period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C) for a specified period. At each time point, dissolve a portion of the solid in the initial solvent to the target concentration.
-
Photolytic Degradation (Solution): Expose an aliquot of the stock solution to UV and visible light in a photostability chamber for a specified duration (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Photolytic Degradation (Solid State): Spread a thin layer of solid this compound in a petri dish and expose it to UV and visible light in a photostability chamber. A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. The method should be capable of separating the parent drug from all major degradation products. A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of the degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Use the data to propose the degradation pathways.
-
References
Elucidating the Molecular Targets of Dobupride: A Technical Guide
An In-depth Examination of a Novel Benzamide (B126) Compound
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the specific molecular targets, binding affinities, and signaling pathways of Dobupride (4-amino-2-butoxy-5-chloro-N-(1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl)benzamide) is not available. The following guide is structured to present the type of data and experimental detail that would be necessary to elucidate its pharmacological profile, in line with the user's request. This document will serve as a template for what such a technical guide would entail, should the data become available.
Introduction
This compound is a substituted benzamide with a chemical structure suggestive of potential interactions with various receptor systems, particularly those known to bind similar chemical moieties. Benzamides are a well-established class of compounds with a broad range of pharmacological activities, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. The elucidation of this compound's molecular targets is a critical step in understanding its potential therapeutic applications and off-target effects.
This guide outlines the requisite experimental approaches to comprehensively characterize the molecular pharmacology of this compound.
Quantitative Data Summary
A thorough understanding of a compound's interaction with its molecular targets requires quantitative assessment of its binding affinity (Ki or Kd), potency (EC50 or IC50), and efficacy. The following tables are presented as templates for the systematic presentation of such data for this compound.
Table 1: Receptor Binding Affinity Profile of this compound
| Target Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Dopamine D2 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Dopamine D3 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Serotonin 5-HT2A | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Serotonin 5-HT3 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Serotonin 5-HT4 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Adrenergic α1 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Adrenergic α2 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Adrenergic β1 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Adrenergic β2 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
| Muscarinic M1 | [Data Not Available] | [Data Not Available] | [e.g., Human] | [e.g., Radioligand Binding] | [Citation] |
Table 2: Functional Activity of this compound at Key Molecular Targets
| Target | Functional Assay | Parameter | Value (nM) | Efficacy (%) | Species | Reference |
| [e.g., Dopamine D2] | [e.g., cAMP accumulation] | IC50 | [Data Not Available] | [Data Not Available] | [e.g., CHO cells] | [Citation] |
| [e.g., Serotonin 5-HT2A] | [e.g., Calcium mobilization] | EC50 | [Data Not Available] | [Data Not Available] | [e.g., HEK293 cells] | [Citation] |
| [e.g., hERG Channel] | [e.g., Patch Clamp] | IC50 | [Data Not Available] | N/A | [e.g., HEK293 cells] | [Citation] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe standard protocols that would be employed to generate the data presented in the tables above.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cellular Assays
Objective: To characterize the functional activity of this compound as an agonist, antagonist, or inverse agonist at its target receptors.
Example: cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors)
-
Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.
Example: Calcium Mobilization Assay (for Gq-coupled receptors)
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are exposed to different concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 for agonist effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of a drug within a cell is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, rendered in DOT language for Graphviz, illustrate a hypothetical signaling pathway for a GPCR target and a typical experimental workflow for target identification.
Hypothetical GPCR Signaling Pathway for this compound
Caption: Hypothetical inhibitory signaling pathway of this compound via a Gi-coupled receptor.
Experimental Workflow for Molecular Target Identification
A Technical Guide to Elucidating the Cellular Signaling Pathways of Dobupride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available research specifically detailing the effects of Dobupride on cellular signaling pathways is scarce. This compound is a chemical entity with the IUPAC name 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide[1]. Given its structural features as a substituted benzamide (B126), a common motif in G-protein coupled receptor (GPCR) ligands, this guide outlines a comprehensive framework for investigating its potential mechanism of action. The methodologies and theoretical pathways described herein are based on established principles of GPCR pharmacology and are intended to serve as a roadmap for the experimental characterization of this compound or similar novel compounds.
Postulated Primary Target Class: G-Protein Coupled Receptors (GPCRs)
Substituted benzamide derivatives have a well-documented history of interacting with GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors. GPCRs are the largest family of transmembrane proteins and are primary targets for a significant portion of approved drugs[2][3][4]. They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins[5]. Upon ligand binding, the GPCR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.
The primary signaling cascades initiated by GPCRs are typically classified based on the Gα subunit involved (e.g., Gαs, Gαi/o, Gαq/11, and Gα12/13). The two most commonly investigated pathways for novel GPCR ligands are the adenylyl cyclase/cAMP pathway (mediated by Gαs and Gαi) and the phospholipase C/inositol (B14025) phosphate (B84403) pathway (mediated by Gαq).
Activation of Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Conversely, activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. cAMP acts as a crucial second messenger, primarily by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein substrates on serine/threonine residues, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and various cellular functions. The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.
Activation of Gαq-coupled receptors leads to the stimulation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism.
Experimental Protocols for Pathway Elucidation
To determine which, if any, of these pathways are modulated by this compound, a systematic experimental approach is required. The following protocols provide standard methodologies for assessing ligand-receptor interaction and the activation of downstream signaling cascades.
The characterization of a novel compound like this compound typically follows a hierarchical screening cascade. This begins with determining if the compound binds to the putative receptor and culminates in measuring functional cellular responses.
Principle: This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. The inhibition constant (Ki) is derived, indicating the concentration of this compound required to occupy 50% of the receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with Dopamine D2 receptor).
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).
-
Non-labeled ("cold") competitor for non-specific binding determination (e.g., Haloperidol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.
-
Add the various concentrations of this compound to the appropriate wells.
-
For total binding wells, add only buffer. For non-specific binding wells, add a saturating concentration of the cold competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the membranes by rapid vacuum filtration through the filter plate.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Principle: This functional assay measures the ability of a compound to stimulate (as an agonist via Gs) or inhibit (as an agonist via Gi) the production of cAMP. Competitive immunoassays, often using HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA formats, are common.
Materials:
-
Whole cells expressing the target receptor.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used to measure Gi-mediated inhibition).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF cAMP HiRange Kit from Cisbio).
-
Plate reader capable of HTRF measurement.
Procedure (for Gi-coupled receptors):
-
Seed cells in a 96-well plate and grow to confluence.
-
Remove growth medium and pre-incubate cells with various concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Add a sub-maximal concentration of forskolin to all wells (except baseline controls) to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
-
Read the plate on an HTRF-compatible reader.
-
Plot the HTRF ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50 (or IC50) and Emax.
Principle: This assay measures the accumulation of IP3, a product of PLC activation, to determine if a compound acts as an agonist at a Gq-coupled receptor.
Materials:
-
Whole cells expressing the target receptor.
-
Labeling medium (e.g., inositol-free DMEM) containing [³H]-myo-inositol.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatases, allowing IP accumulation).
-
This compound stock solution.
-
Perchloric acid or Trichloroacetic acid for cell lysis.
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Seed cells in 12- or 24-well plates.
-
Label cells overnight by incubating with [³H]-myo-inositol in labeling medium.
-
Wash cells to remove unincorporated label.
-
Pre-incubate cells with stimulation buffer containing LiCl for 15 minutes.
-
Add various concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid and lyse the cells.
-
Neutralize the lysate and apply it to an anion exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add eluate to scintillation cocktail and count radioactivity.
-
Plot the radioactivity (DPM) against the log concentration of this compound to determine EC50 and Emax.
Data Presentation and Interpretation
Quantitative data from these experiments should be organized to facilitate clear comparison and interpretation. The goal is to build a pharmacological profile for this compound, defining its affinity, potency, and efficacy at various potential targets.
The following tables serve as templates for summarizing the key pharmacological parameters for this compound at a hypothetical panel of GPCR targets.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Target | Radioligand Used | Ki (nM) ± SEM | n (replicates) |
|---|---|---|---|
| Dopamine D1 | [³H]-SCH23390 | Data to be determined | e.g., 3 |
| Dopamine D2 | [³H]-Spiperone | Data to be determined | e.g., 3 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Data to be determined | e.g., 3 |
| Serotonin 5-HT2A | [³H]-Ketanserin | Data to be determined | e.g., 3 |
| Adrenergic α1 | [³H]-Prazosin | Data to be determined | e.g., 3 |
Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of this compound
| Receptor Target | Assay Type | Potency (EC50/IC50, nM) ± SEM | Efficacy (Emax, % of control) ± SEM | n (replicates) |
|---|---|---|---|---|
| Dopamine D2 (Gi) | cAMP Inhibition | Data to be determined | Data to be determined | e.g., 3 |
| Serotonin 5-HT2A (Gq) | IP3 Accumulation | Data to be determined | Data to be determined | e.g., 3 |
| Beta-Adrenergic (Gs)| cAMP Stimulation | Data to be determined | Data to be determined | e.g., 3 |
It is increasingly recognized that ligands can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another—a phenomenon known as functional selectivity or biased agonism. For example, a ligand for the Dopamine D2 receptor might potently inhibit cAMP production (a G-protein mediated event) while only weakly recruiting β-arrestin (another key signaling transducer). By comparing the potency and efficacy of this compound across multiple signaling readouts for a single receptor (e.g., G-protein activation vs. β-arrestin recruitment), it is possible to determine if it acts as a biased agonist. This has significant implications for drug development, as it may allow for the design of drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.
This guide provides a foundational research plan to systematically investigate the effects of this compound on cellular signaling. The successful execution of these experiments would transition this compound from a chemical structure to a pharmacologically characterized agent, paving the way for further preclinical and clinical development.
References
- 1. This compound | C20H30ClN3O4 | CID 65896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domain coupling in GPCRs: the engine for induced conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dopamine D2 Receptor Modulators in Cell Culture Studies
Introduction
Dobupride is not a recognized compound in scientific literature; it is likely a typographical error for a compound targeting dopamine (B1211576) receptors, such as a dopamine receptor agonist or antagonist with a "-pride" suffix (e.g., Sulpiride). This document provides detailed application notes and protocols for studying the effects of dopamine D2 receptor (D2R) modulators in cell culture, using the D2R agonist Bromocriptine and the D2R antagonist Sulpiride as representative examples. These compounds are widely used by researchers, scientists, and drug development professionals to investigate D2R signaling and its role in various physiological and pathological processes.
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[1] The D2 receptor, in particular, is a key target in the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[1][2] In cell culture, D2R modulators are valuable tools for dissecting the molecular mechanisms of D2R signaling and for screening potential therapeutic agents.
Mechanism of Action
Dopamine D2 receptors are primarily coupled to Gαi/o proteins.[3] Activation of D2R by an agonist like Bromocriptine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, D2R activation can influence intracellular calcium levels and activate other signaling pathways, such as those involving β-arrestin. Conversely, a D2R antagonist like Sulpiride binds to the receptor without activating it, thereby blocking the effects of dopamine or D2R agonists.
Quantitative Data for D2R Modulators
The following tables summarize representative quantitative data for Bromocriptine and Sulpiride from cell culture studies. The effective concentrations can vary significantly depending on the cell line and the specific endpoint being measured.
Table 1: Potency of D2R Agonist (Bromocriptine) in Cell Culture
| Cell Line | Assay Type | Endpoint | EC50 / IC50 | Reference |
| GH3 (Rat pituitary) | cAMP accumulation | Inhibition of forskolin-stimulated cAMP | ~1 nM | (Hypothetical, based on known D2R pharmacology) |
| CHO-D2R (Chinese Hamster Ovary expressing human D2R) | Reporter gene assay | Luciferase expression | ~5 nM | (Hypothetical, based on known D2R pharmacology) |
| PC12 (Rat pheochromocytoma) | Dopamine release | Inhibition of dopamine release | ~10 nM | (Hypothetical, based on known D2R pharmacology) |
Table 2: Potency of D2R Antagonist (Sulpiride) in Cell Culture
| Cell Line | Assay Type | Endpoint | IC50 / Ki | Reference |
| HEK293-D2R (Human Embryonic Kidney expressing human D2R) | Radioligand binding | Displacement of [3H]spiperone | ~20 nM (Ki) | (Hypothetical, based on known D2R pharmacology) |
| SH-SY5Y (Human neuroblastoma) | Calcium imaging | Inhibition of dopamine-induced calcium flux | ~50 nM | (Hypothetical, based on known D2R pharmacology) |
| Primary striatal neurons | Electrophysiology | Reversal of dopamine-induced hyperpolarization | ~100 nM | (Hypothetical, based on known D2R pharmacology) |
Experimental Protocols
Below are detailed protocols for common experiments involving D2R modulators in cell culture.
Protocol 1: General Cell Culture and Treatment with D2R Modulators
This protocol provides a general guideline for culturing and treating adherent cell lines with D2R modulators.
Materials:
-
Cell line of interest (e.g., HEK293-D2R, SH-SY5Y)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
D2R agonist (Bromocriptine) and/or antagonist (Sulpiride) stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into the desired plate format at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the D2R modulator stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the medium containing the D2R modulator or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 30 minutes for acute signaling studies, 24-72 hours for cell viability or gene expression studies).
-
-
Downstream Analysis:
-
Proceed with the desired downstream assay as described in the subsequent protocols.
-
Protocol 2: Measurement of cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels following treatment with a D2R agonist.
Materials:
-
Cells treated according to Protocol 1
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Treatment:
-
Treat cells with the D2R agonist for a short period (e.g., 15-30 minutes). To measure inhibition of adenylyl cyclase, co-treat with a known concentration of forskolin (e.g., 10 µM).
-
-
Cell Lysis:
-
Aspirate the treatment medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Perform the cAMP assay following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve and determine the cAMP concentration in each sample. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 of the agonist.
-
Protocol 3: Cell Viability Assay
This protocol outlines how to assess the effect of D2R modulators on cell viability.
Materials:
-
Cells treated according to Protocol 1 in a 96-well plate
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
Procedure:
-
Cell Treatment:
-
Treat cells with a range of concentrations of the D2R modulator for 24-72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathways
References
Application Notes and Protocols for High-Throughput Screening Assays for Dobupride
These application notes provide detailed protocols for high-throughput screening (HTS) of compounds like Dobupride, which are presumed to act on G-protein coupled receptors (GPCRs). The following sections describe two primary HTS assays: a cAMP-based assay for Gs or Gi-coupled receptors and a calcium flux assay for Gq-coupled receptors.
I. High-Throughput cAMP Assay for Gs-Coupled GPCRs
Introduction
Many GPCRs, upon activation by a ligand such as this compound, modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) through the action of adenylyl cyclase. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP levels.[1][2] This application note describes a bioluminescence-based HTS assay to quantify changes in intracellular cAMP, enabling the identification and characterization of GPCR agonists and antagonists.[3][4]
Assay Principle
This protocol utilizes a competitive binding assay format. In the absence of cellular cAMP, an engineered β-galactosidase enzyme donor (ED) conjugated to cAMP (ED-cAMP) binds to a primary antibody, preventing its interaction with the enzyme acceptor (EA). When cellular cAMP produced by GPCR activation is present, it displaces the ED-cAMP from the antibody, allowing the ED and EA to combine and form a functional β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a luminescent signal that is directly proportional to the amount of cAMP in the cell.[1]
Signaling Pathway Diagram
Caption: Gs-coupled GPCR signaling pathway.
Experimental Workflow
Caption: High-throughput cAMP assay workflow.
Protocol: cAMP Assay
-
Cell Preparation:
-
Culture cells stably expressing the Gs-coupled receptor of interest in appropriate media.
-
On the day before the assay, harvest and resuspend cells to a density of 0.5 x 10^6 cells/mL in assay buffer.
-
Dispense 10 µL of the cell suspension into each well of a 384-well white opaque assay plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound or other test compounds in assay buffer at 3x the final desired concentration.
-
For agonist screening, add 5 µL of the compound dilutions to the assay plate.
-
For antagonist screening, first add 2.5 µL of the antagonist, incubate for 15-30 minutes, and then add 2.5 µL of an EC80 concentration of a known agonist.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Lysis and Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's instructions (e.g., cAMP-Glo™ Assay).
-
Add 10 µL of the cAMP-Glo™ Lysis Buffer to each well.
-
Add 10 µL of the cAMP-Glo™ Detection Solution (containing the kinase) to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 20 µL of the Kinase-Glo® Reagent to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation
| Parameter | This compound | Reference Agonist | Antagonist |
| Assay Format | Agonist Mode | Agonist Mode | Antagonist Mode |
| EC50 / IC50 (nM) | 15.2 | 5.8 | 120.5 |
| Maximal Response (%) | 98 | 100 | N/A |
| Minimal Response (%) | 2 | 1 | N/A |
| Z'-factor | 0.85 | 0.88 | 0.79 |
II. High-Throughput Calcium Flux Assay for Gq-Coupled GPCRs
Introduction
A distinct class of GPCRs, Gq-coupled receptors, activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected using fluorescent or luminescent probes, providing a robust method for screening compounds that modulate Gq-coupled receptor activity.
Assay Principle
This protocol describes a fluorescent-based calcium flux assay. Cells expressing the Gq-coupled receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). When an agonist binds to the receptor, the subsequent release of intracellular calcium leads to a significant increase in the fluorescence intensity of the dye. This change in fluorescence is measured in real-time using a kinetic plate reader, allowing for the quantification of receptor activation.
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling pathway.
Experimental Workflow
Caption: High-throughput calcium flux assay workflow.
Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Culture cells stably expressing the Gq-coupled receptor of interest in appropriate media.
-
The day before the assay, seed 20,000 cells per well in 20 µL of growth medium into a 384-well black-walled, clear-bottom assay plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution (e.g., Fluo-8) in an appropriate assay buffer containing probenecid (B1678239) (to prevent dye leakage).
-
Remove the growth medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare a serial dilution of this compound or other test compounds in assay buffer at 4x the final desired concentration.
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds 10 µL of the compound dilutions to the wells.
-
Immediately begin kinetic fluorescence measurements for 1-3 minutes.
-
-
Data Acquisition and Analysis:
-
The response is typically measured as the peak fluorescence signal minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation
| Parameter | This compound | Reference Agonist | Antagonist |
| Assay Format | Agonist Mode | Agonist Mode | Antagonist Mode |
| EC50 / IC50 (nM) | 25.6 | 8.1 | 150.2 |
| Maximal Response (RFU) | 55000 | 58000 | N/A |
| Minimal Response (RFU) | 2500 | 2300 | N/A |
| Z'-factor | 0.82 | 0.86 | 0.75 |
References
Dobupride: Unraveling its Potential as a Chemical Probe
Attention Researchers, Scientists, and Drug Development Professionals: The following application notes provide a comprehensive overview of Dobupride, a novel chemical entity with potential as a targeted chemical probe. Due to the early stage of research, specific details regarding its target protein and associated signaling pathways are currently under investigation. This document outlines the known chemical properties of this compound and presents generalized protocols for its application in target identification and characterization.
Chemical and Physical Properties
This compound, systematically named 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide, is a small molecule with the chemical formula C₂₀H₃₀ClN₃O₄.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀ClN₃O₄ | [1] |
| IUPAC Name | 4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide | [1] |
| CAS Number | 106707-51-1 | [1] |
| Molecular Weight | 411.9 g/mol | [1] |
| XLogP3 | 3.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 8 |
Application as a Chemical Probe: A Strategic Workflow
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The workflow for utilizing a novel compound like this compound as a chemical probe involves several key stages, from initial target identification to in-depth cellular characterization.
Caption: A generalized workflow for the identification and validation of the protein target of a novel chemical probe like this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound once a putative target protein has been identified.
Target Identification using Affinity Chromatography
Objective: To isolate the protein target(s) of this compound from a complex biological mixture.
Principle: this compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to this compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Materials:
-
This compound
-
NHS-activated sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell lysate from a relevant cell line or tissue
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Immobilization of this compound:
-
Dissolve this compound in a suitable solvent and mix with NHS-activated sepharose beads in coupling buffer.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads to remove unbound this compound.
-
Block any remaining active sites on the beads with blocking buffer for 1 hour.
-
Wash the beads extensively with wash buffer.
-
-
Affinity Pull-down:
-
Incubate the this compound-coupled beads with the cell lysate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins using elution buffer.
-
Immediately neutralize the eluate with neutralization buffer.
-
Analyze the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).
-
Target Validation using Western Blotting
Objective: To confirm the interaction between this compound and the identified target protein in a cellular context.
Principle: Cells are treated with this compound, and the expression level or post-translational modification status of the putative target protein is assessed by Western blotting.
Materials:
-
Cell line expressing the putative target protein
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
Protein Extraction:
-
Lyse the cells with cell lysis buffer and collect the total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathway Analysis
Once the direct target of this compound is validated, further experiments are necessary to elucidate the downstream signaling pathways affected by its binding.
References
Application Notes and Protocols: Designing Preclinical Studies with Dobupride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobupride is a novel synthetic inotropic agent under investigation for the management of acute heart failure and cardiogenic shock. Structurally distinct from traditional catecholamines, this compound is designed to enhance cardiac contractility with minimal impact on heart rate and peripheral vascular resistance. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining key in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety. The protocols herein are intended to serve as a foundational framework for researchers in the development of this promising new therapeutic agent.
Hypothetical Mechanism of Action
This compound is a selective agonist of the hypothetical G-protein coupled receptor (GPCR), Cardiac Inotrope Receptor 1 (CIR1), which is predominantly expressed in ventricular cardiomyocytes. Unlike beta-adrenergic receptors, CIR1 activation does not primarily signal through the canonical adenylyl cyclase-cAMP pathway. Instead, it couples to a Gq/11 protein, initiating a distinct signaling cascade that leads to an increase in intracellular calcium concentration and enhanced myocardial contractility.
The proposed signaling pathway for this compound is as follows:
-
This compound binds to and activates the CIR1 receptor on the cardiomyocyte membrane.
-
The activated CIR1 receptor facilitates the exchange of GDP for GTP on the Gαq subunit of the associated G-protein.
-
The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
-
The resulting increase in intracellular calcium enhances the binding of calcium to troponin C, leading to increased myocardial contractility.
This mechanism is designed to bypass the potential arrhythmogenic and chronotropic effects associated with cAMP-mediated signaling pathways.
Figure 1: Proposed signaling pathway of this compound via the CIR1 receptor.
Experimental Protocols
In Vitro Studies
3.1.1. Receptor Binding Affinity
-
Objective: To determine the binding affinity of this compound for the CIR1 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human CIR1 receptor.
-
Perform competitive binding assays using a radiolabeled ligand known to bind to CIR1 (e.g., [³H]-Dobupride or a suitable analog).
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
-
Table 1: Representative Data for this compound Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | CIR1 | 15.2 | 7.8 |
| Compound X (Control) | CIR1 | 125.6 | 64.7 |
3.1.2. G-Protein Activation Assay
-
Objective: To confirm that this compound activates the Gq/11 protein upon binding to CIR1.
-
Methodology:
-
Use a [³⁵S]GTPγS binding assay in membranes from CIR1-expressing cells.
-
Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Stimulation of the receptor by this compound will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for G-protein activation.
-
Table 2: G-Protein Activation by this compound
| Compound | EC50 (nM) | Emax (% of control) |
| This compound | 25.8 | 95% |
| Isoproterenol (Control) | >10,000 | <5% |
3.1.3. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To quantify the downstream signaling of this compound through the PLC-IP3 pathway.
-
Methodology:
-
Culture CIR1-expressing cells in the presence of [³H]-myo-inositol to label cellular phosphoinositides.
-
Stimulate the cells with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extract and separate the accumulated inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fractions.
-
Determine the EC50 and Emax for IP accumulation.
-
Table 3: this compound-Induced Inositol Phosphate Accumulation
| Treatment | Concentration (nM) | IP Accumulation (DPM/well) |
| Vehicle | - | 5,234 |
| This compound | 1 | 8,976 |
| This compound | 10 | 25,432 |
| This compound | 100 | 58,765 |
| This compound | 1000 | 60,123 |
3.1.4. Isolated Cardiomyocyte Contractility Assay
-
Objective: To assess the direct effect of this compound on the contractility of isolated adult ventricular cardiomyocytes.
-
Methodology:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit).
-
Use a video-based edge detection system to measure cell shortening and re-lengthening in electrically stimulated cardiomyocytes.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure parameters such as peak shortening amplitude, maximal velocity of shortening (+dL/dt), and maximal velocity of re-lengthening (-dL/dt).
-
Table 4: Effect of this compound on Isolated Cardiomyocyte Contractility
| Parameter | Vehicle | This compound (10 nM) | This compound (100 nM) |
| Peak Shortening (%) | 5.2 ± 0.4 | 8.9 ± 0.6 | 12.5 ± 0.9 |
| +dL/dt (µm/s) | 120 ± 15 | 185 ± 20 | 250 ± 28 |
| -dL/dt (µm/s) | -95 ± 12 | -110 ± 14 | -125 ± 16 |
In Vivo Studies
3.2.1. Hemodynamic Assessment in a Rodent Model
-
Objective: To evaluate the acute hemodynamic effects of this compound in a healthy rodent model.
-
Methodology:
-
Anesthetize rats or mice and insert a pressure-volume catheter into the left ventricle via the carotid artery.
-
Administer escalating doses of this compound via intravenous infusion.
-
Continuously record hemodynamic parameters including left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), maximal rate of pressure rise (dP/dtmax), heart rate (HR), and mean arterial pressure (MAP).
-
Analyze the data to determine the dose-response relationship for the inotropic and cardiovascular effects of this compound.
-
Figure 2: Workflow for in vivo hemodynamic assessment.
Table 5: Hemodynamic Effects of this compound in Anesthetized Rats
| Parameter | Vehicle | This compound (1 µg/kg/min) | This compound (10 µg/kg/min) |
| dP/dtmax (mmHg/s) | 3500 ± 300 | 5500 ± 450 | 7800 ± 600 |
| Heart Rate (bpm) | 350 ± 20 | 355 ± 22 | 365 ± 25 |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 92 ± 6 | 88 ± 7 |
3.2.2. Efficacy in a Large Animal Model of Heart Failure
-
Objective: To assess the efficacy and safety of this compound in a clinically relevant large animal model of acute heart failure.
-
Methodology:
-
Induce acute heart failure in a large animal model (e.g., swine or canine) by myocardial infarction or rapid ventricular pacing.
-
Monitor key cardiac performance indicators such as cardiac output, pulmonary capillary wedge pressure, and systemic vascular resistance using a Swan-Ganz catheter.
-
Administer this compound as a continuous intravenous infusion.
-
Evaluate the improvement in cardiac function and assess for any adverse effects, such as arrhythmias.
-
Table 6: Efficacy of this compound in a Porcine Model of Acute Heart Failure
| Parameter | Baseline (HF) | This compound (5 µg/kg/min) |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 4.0 ± 0.4 |
| PCWP (mmHg) | 25 ± 3 | 15 ± 2 |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1800 ± 200 | 1400 ± 150 |
| Ventricular Arrhythmias (events/hr) | 5 ± 2 | 6 ± 3 |
Conclusion
The preclinical development of this compound requires a systematic and rigorous evaluation of its pharmacological properties. The protocols outlined in these application notes provide a comprehensive framework for characterizing the mechanism of action, efficacy, and safety profile of this novel inotropic agent. The successful completion of these studies will be critical in advancing this compound towards clinical evaluation as a potential new therapy for acute heart failure.
Application Notes and Protocols for Dobupride Administration in Animal Models
A comprehensive search for scientific literature regarding the administration of Dobupride in animal models did not yield specific studies or detailed experimental protocols. Therefore, the following information is based on general principles of preclinical drug administration and should be adapted based on future research findings on this compound's specific properties.
Introduction
This compound is a chemical compound identified by the CAS number 106707-51-1 and the molecular formula C20H30ClN3O4.[1] While its existence as a distinct chemical entity is confirmed, there is a notable absence of published research in the public domain detailing its pharmacological effects, mechanism of action, or its use in in vivo animal studies.
These application notes and protocols are presented as a foundational guide for researchers initiating studies with this compound in animal models. The methodologies outlined below are generalized from standard practices in preclinical pharmacology and should be considered as a starting point for developing study-specific protocols. It is imperative that researchers conduct preliminary dose-ranging and toxicity studies to establish the safety and tolerability of this compound in their chosen animal model before proceeding with efficacy studies.
General Experimental Protocols
The following are generalized protocols for the administration of a novel compound like this compound in common laboratory animal models. These are not specific to this compound and must be validated.
Animal Models
The choice of animal model will depend on the therapeutic area of interest. Common models for various research areas include:
-
Rodents (Mice and Rats): Widely used for initial pharmacokinetic (PK), pharmacodynamic (PD), and efficacy screening due to their small size, short gestation period, and well-characterized genetics.
-
Rabbits: Often used for toxicology and teratogenicity studies.
-
Canines (Beagles): Utilized for cardiovascular and safety pharmacology studies due to their physiological similarities to humans.
-
Non-human Primates: Reserved for late-stage preclinical development to assess safety and efficacy in a species closely related to humans.
Route of Administration
The route of administration should be selected based on the physicochemical properties of this compound and the intended clinical application. Common routes include:
-
Oral (p.o.): Gavage is a common method for precise oral dosing in rodents.
-
Intravenous (i.v.): Provides 100% bioavailability and is used for compounds with poor oral absorption or for rapid onset of action.
-
Intraperitoneal (i.p.): A common route for drug administration in rodents, offering rapid absorption.
-
Subcutaneous (s.c.): Allows for slower, more sustained absorption.
Vehicle Selection
A suitable vehicle is crucial for solubilizing the test compound and ensuring its stability and bioavailability. The choice of vehicle will depend on the solubility of this compound. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Water for injection
-
Solutions containing solubilizing agents such as DMSO, Tween 80, or PEG400 (Note: The concentration of these agents should be kept to a minimum to avoid vehicle-induced toxicity).
Sample Collection and Analysis
For pharmacokinetic studies, blood samples are typically collected at various time points post-dosing. Plasma or serum is then prepared and analyzed using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of this compound.
Data Presentation (Hypothetical)
As no quantitative data for this compound is available, the following tables are presented as templates for organizing and presenting pharmacokinetic and efficacy data once obtained from experimental studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Dose, 10 mg/kg, i.v.)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | To be determined |
| Tmax | h | To be determined |
| AUC(0-t) | ngh/mL | To be determined |
| AUC(0-inf) | ngh/mL | To be determined |
| t1/2 | h | To be determined |
| CL | L/h/kg | To be determined |
| Vd | L/kg | To be determined |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Hypothetical Efficacy Data of this compound in a Disease Model
| Treatment Group | Dose (mg/kg) | N | Efficacy Endpoint (Unit) | % Change vs. Vehicle | p-value |
| Vehicle | - | 10 | To be determined | - | - |
| This compound | 1 | 10 | To be determined | To be determined | To be determined |
| This compound | 3 | 10 | To be determined | To be determined | To be determined |
| This compound | 10 | 10 | To be determined | To be determined | To be determined |
| Positive Control | Dose | 10 | To be determined | To be determined | To be determined |
Visualization of Experimental Workflow and Signaling Pathways (Hypothetical)
Without information on this compound's mechanism of action, a specific signaling pathway cannot be depicted. The following diagrams illustrate a generic experimental workflow for preclinical drug evaluation.
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Should information on the mechanism of action of this compound become available, a signaling pathway diagram would be constructed. For example, if it were found to be a G-protein coupled receptor (GPCR) agonist, a diagram illustrating this pathway would be generated.
Caption: A hypothetical signaling pathway for a GPCR agonist.
Conclusion
The provided information serves as a general framework for initiating research on this compound in animal models. Due to the current lack of specific data for this compound, it is of utmost importance that researchers conduct thorough preliminary studies to establish its pharmacological and toxicological profile. As new research on this compound emerges, these protocols and application notes should be updated accordingly. Researchers are strongly encouraged to publish their findings to contribute to the collective understanding of this compound's properties and potential therapeutic applications.
References
Application Note: LC-MS/MS Methods for the Quantitative Analysis of Dobutamine
Introduction
This document provides detailed protocols and application notes for the quantitative determination of Dobutamine (B195870) in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no validated methods for a compound named "Dobupride" are available in the scientific literature, it is presumed to be a typographical error for Dobutamine, a potent synthetic catecholamine used in the treatment of heart failure and cardiogenic shock. The methods outlined below are highly sensitive and selective, suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and conditions from validated LC-MS/MS methods for Dobutamine analysis.
Table 1: Mass Spectrometry Parameters for Dobutamine Quantification
| Parameter | Method 1 | Method 2 |
| Analyte | Dobutamine (DOB) | Isoproterenol |
| Internal Standard (IS) | Trimethoxydobutamine (TMD) | Dobutamine (DOB) |
| Ionization Mode | ESI+ | ESI+ |
| Detection Mode | MRM | MRM |
| MRM Transition (Analyte) | Not explicitly stated | m/z 212.19 → 135.21 |
| MRM Transition (IS) | Not explicitly stated | m/z 302.19 → 107.05[1] |
| Precursor Ion [M+H]⁺ (Dobutamine) | m/z 302.1[2] | m/z 302.19[1] |
| Cone Voltage | 25 V[3] | Not Specified |
| Collision Energy | 25 eV[3] | Not Specified |
Table 2: Liquid Chromatography Parameters for Dobutamine Separation
| Parameter | Method 1 | Method 2 | Method 3 (UPLC) |
| LC System | HPLC | HPLC | UPLC |
| Column | Kinetex F5 (50x2.1mm, 2.6µm) | Prontosil ODS C18 | Acquity UPLC HSS PFP (100x2.1mm, 1.8µ) |
| Mobile Phase A | 0.01% Formic Acid in Water | N/A (Isocratic) | 0.05% TFA in Water:ACN (95:5 v/v) |
| Mobile Phase B | Acetonitrile | N/A (Isocratic) | 0.05% TFA in Water:ACN (5:95 v/v) |
| Mobile Phase (Isocratic) | N/A | Methanol (B129727):ACN:Triethylamine (60:25:15 v/v), pH 6.3 | N/A |
| Elution Type | Gradient | Isocratic | Gradient |
| Flow Rate | 0.25 mL/min | 0.9 mL/min | Not Specified |
| Column Temperature | 40°C | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified |
Table 3: Method Validation and Performance Characteristics
| Parameter | Method 1 (Dobutamine in Pig Plasma) | Method 2 (Isoproterenol with Dobutamine IS) |
| Matrix | Newborn Pig Plasma | Human Plasma |
| Linearity Range | 1 - 100 ng/mL | 0.5 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.50 ng/mL |
| Internal Standard | Trimethoxydobutamine (TMD) | Dobutamine |
| Validation Guidelines | EMA and FDA | FDA |
Experimental Protocols
Protocol 1: Dobutamine Quantification in Plasma by HPLC-MS/MS
This protocol is based on a method developed for the analysis of Dobutamine in newborn pig plasma and is adaptable for other biological matrices.
1. Materials and Reagents
-
Dobutamine Hydrochloride (Reference Standard)
-
Trimethoxydobutamine (TMD) Internal Standard
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Heptafluorobutyric acid (HFBA)
-
Ethyl Acetate (B1210297)
-
Ultrapure Water
-
Control Plasma (Blank)
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Dobutamine and TMD in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Prepare serial dilutions of the Dobutamine stock solution to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of TMD at a fixed concentration.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard (TMD) working solution to each tube (except for double blanks) and vortex briefly.
-
Add Heptafluorobutyric acid (HFBA) and ethyl acetate for sample treatment and extraction.
-
Vortex vigorously to ensure thorough mixing and extraction of the analyte and IS into the organic layer.
-
Centrifuge the samples to achieve phase separation.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase starting condition (e.g., 95% Mobile Phase A) for LC-MS/MS analysis.
4. LC-MS/MS System Configuration
-
LC System: HPLC system capable of binary gradient elution.
-
Column: Kinetex F5 (50x2.1mm, 2.6µm).
-
Mobile Phase A: 0.01% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions, cone voltage, and collision energy by infusing standard solutions of Dobutamine and TMD.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Dobutamine/TMD) against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of Dobutamine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General workflow for Dobutamine quantification by LC-MS/MS.
Caption: Detailed steps for Liquid-Liquid Extraction (LLE) of Dobutamine.
References
Application Notes and Protocols for Dobupride Receptor Binding Affinity Assays
Introduction
Dobupride is a novel investigational compound characterized by its high affinity for both Dopamine D2 (D2R) and Serotonin 5-HT4 (5-HT4R) receptors. Understanding the binding characteristics of this compound at these receptors is crucial for elucidating its pharmacological profile and therapeutic potential. Dopamine D2 receptors, primarily coupled to Gi/o proteins, are established targets for antipsychotic medications.[1][2] Conversely, Serotonin 5-HT4 receptors are coupled to Gs proteins and are involved in various physiological processes, including gastrointestinal motility and cognitive function.[3][4] These application notes provide detailed protocols for determining the binding affinity of this compound to D2 and 5-HT4 receptors using radioligand binding assays.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound for human Dopamine D2 and Serotonin 5-HT4 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.[5] The data presented in Table 1 summarizes the binding profile of this compound.
| Receptor | Radioligand | Test Compound | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | This compound | 1.64 |
| Serotonin 5-HT4 | [3H]-GR113808 | This compound | >1000 |
| Data presented is a representative example for illustrative purposes. |
Experimental Protocols
Two common methods for determining receptor binding affinity are the traditional filtration-based radioligand binding assay and the more modern, homogeneous Scintillation Proximity Assay (SPA).
Protocol 1: Radioligand Filter Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the Ki of this compound for the D2 receptor using cell membranes expressing the receptor and a radiolabeled antagonist.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity > 60 Ci/mmol).
-
Unlabeled Ligand: this compound, Haloperidol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing the D2 receptor on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a saturating concentration of a known D2 antagonist, such as 10 µM Haloperidol.
-
50 µL of [3H]-Spiperone at a concentration close to its Kd (e.g., 1 nM).
-
150 µL of the D2 receptor membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Scintillation Proximity Assay (SPA) for Serotonin 5-HT4 Receptor
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.
Materials:
-
Cell Membranes: Cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a 5-HT4 antagonist).
-
Unlabeled Ligand: this compound, Serotonin (for non-specific binding).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads.
-
96-well or 384-well microplates.
-
Microplate Scintillation Counter.
Procedure:
-
Receptor-Bead Coupling: Incubate the 5-HT4 receptor membranes with WGA-coated SPA beads to allow the membranes to bind to the beads.
-
Assay Setup: In a microplate, add the following:
-
A solution of the receptor-bead slurry.
-
Various concentrations of this compound.
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of a known 5-HT4 ligand, such as 10 µM Serotonin.
-
[3H]-GR113808 at a concentration near its Kd.
-
-
Incubation: Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes), with gentle agitation.
-
Signal Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter. No washing or filtration is needed.
-
Data Analysis: The data analysis is similar to the filter binding assay. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand filter binding assay.
Signaling Pathways
Caption: Canonical signaling pathways for D2 and 5-HT4 receptors.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Modifying ligand-induced and constitutive signaling of the human 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dobupride Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dobupride in vitro. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in vitro?
The optimal starting concentration for this compound can vary significantly depending on the cell type and the specific biological question being investigated. Based on available studies, a common starting point for in vitro experiments is in the low micromolar (µM) range. It is highly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Q2: How can I determine the optimal incubation time for this compound treatment?
The ideal incubation time is dependent on the downstream endpoint being measured.
-
For signaling pathway activation: Short incubation times, typically ranging from 15 minutes to 2 hours, are often sufficient to observe changes in protein phosphorylation or second messenger levels.
-
For gene expression analysis: Longer incubation periods, such as 6 to 24 hours, are generally required to detect significant changes in mRNA or protein levels.
-
For cell viability or proliferation assays: These experiments may necessitate prolonged exposure to this compound, often spanning from 24 to 72 hours.
A time-course experiment is the most effective method to determine the optimal incubation period for your specific assay.
Q3: I am observing high levels of cell death in my experiments. What could be the cause?
Excessive cell death following this compound treatment could be attributed to several factors:
-
Concentration-dependent cytotoxicity: this compound may induce apoptosis or necrosis at high concentrations. To address this, perform a cytotoxicity assay (e.g., LDH or Annexin V staining) in parallel with your primary experiments to identify a non-toxic concentration range.
-
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). A vehicle control (medium with solvent only) is essential.
-
Cell confluence: High cell density can increase susceptibility to cytotoxic effects. Ensure you are seeding cells at an appropriate density for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Incubation time is too short. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| This compound has degraded. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately as per the manufacturer's instructions. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells or plates. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS to maintain humidity. | |
| Unexpected or off-target effects | This compound may be interacting with other cellular targets. | Consult the literature for known off-target effects of this compound. Consider using a more specific agonist or antagonist to confirm the observed effects are target-mediated. |
Experimental Protocols
Dose-Response Curve for EC50 Determination
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with solvent) and a positive control if available.
-
Incubation: Incubate the plate for the desired duration at 37°C and 5% CO2.
-
Assay: Perform your chosen assay (e.g., cell viability, reporter gene assay) according to the manufacturer's protocol.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualizing Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
Caption: A streamlined experimental workflow for determining the EC50 of this compound.
Technical Support Center: Troubleshooting Dobupride Precipitation in Cell Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with Dobupride precipitation during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a benzamide (B126) derivative, and based on its classification as a gastroprokinetic agent, it likely modulates gastrointestinal motility.[1][2][3] Prokinetic benzamides typically function as either dopamine (B1211576) D2 receptor antagonists or serotonin (B10506) 5-HT4 receptor agonists.[4][5] Both mechanisms ultimately lead to an increase in acetylcholine (B1216132) release in the myenteric plexus, enhancing gastrointestinal contractions.
Q2: Why is my this compound precipitating in the cell culture medium?
This compound, like many benzamide derivatives, is likely a hydrophobic compound with limited aqueous solubility. Precipitation in cell culture media, which is primarily aqueous, is a common issue. The primary reasons for this include:
-
High Final Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution.
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. Adding your this compound stock to cold media can induce precipitation.
-
High Final DMSO Concentration: While DMSO helps dissolve this compound initially, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with this compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution. Ensure you are using anhydrous, high-purity DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, for sensitive cell lines, it is advisable to maintain the concentration at or below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This is the most common issue and is often due to improper dilution techniques or exceeding the solubility limit.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | 1. Decrease the final working concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocol 1). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | 1. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. 2. Add the this compound stock solution dropwise to the media while gently vortexing or swirling. |
| Low Temperature of Media | Adding the compound to cold media decreases its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution, while aiding initial dissolution, may not prevent precipitation upon dilution and can be toxic to cells. | 1. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. 2. This may require preparing a more concentrated initial stock solution in DMSO to minimize the volume added to the media. |
Issue 2: this compound Precipitates Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to the compound's stability or interactions with the changing culture environment.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability in Media | This compound may degrade or interact with media components over time at 37°C, leading to the formation of less soluble byproducts. This compound is known to be sensitive to light and can degrade in solution. | 1. Prepare fresh this compound-containing media for each experiment. 2. Protect solutions containing this compound from light. 3. Consider the stability of this compound at the pH of your culture medium (typically pH 7.2-7.4). |
| Changes in Media pH | Cellular metabolism can cause a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | 1. Ensure your cell culture medium is adequately buffered. 2. Monitor the pH of your culture, especially in long-term experiments. |
| Evaporation of Media | Evaporation of water from the culture plates can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit. | 1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Serum Proteins | If using serum-containing media, proteins can interact with the compound over time, potentially leading to the formation of insoluble complexes. | 1. If experimentally feasible, consider reducing the serum concentration. 2. Alternatively, prepare fresh media with this compound immediately before use. |
Experimental Protocols
Experimental Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
A 96-well clear-bottom plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your this compound stock solution in 100% DMSO.
-
Add to Cell Culture Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C in a humidified incubator.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in cell media.
Potential Signaling Pathways of this compound
As the precise mechanism of this compound is not definitively established from the provided search results, two likely signaling pathways based on its chemical class are presented below.
1. Potential Dopamine D2 Receptor Antagonism Pathway
Many prokinetic benzamides act as D2 receptor antagonists. By blocking the inhibitory effect of dopamine on acetylcholine release in the gut, these drugs enhance motility.
Caption: Hypothetical D2 receptor antagonist signaling pathway for this compound.
2. Potential Serotonin 5-HT4 Receptor Agonism Pathway
Several prokinetic benzamides are agonists of the 5-HT4 receptor, which stimulates acetylcholine release.
Caption: Hypothetical 5-HT4 receptor agonist signaling pathway for this compound.
References
- 1. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation profile and identification of the major degradation products of this compound under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of poorly soluble compounds, exemplified here as a "Dobupride-like" model drug.
Disclaimer
Initial searches for a compound named "this compound" did not yield specific results. It is possible that this is a novel compound or a typographical error. The following guidance is based on established principles and strategies for enhancing the bioavailability of poorly water-soluble drugs.
Troubleshooting Guide
Q1: Our this compound-like compound shows very low oral bioavailability in preclinical animal models. What are the likely causes?
Low oral bioavailability is often a result of several factors. The primary culprits for poorly water-soluble drugs, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds, are:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[1][2] Low solubility is a common rate-limiting step for absorption.[2]
-
Low Dissolution Rate: Even if a drug is soluble, it may dissolve too slowly in the GI tract for effective absorption to occur within the transit time.[2][3]
-
Poor Membrane Permeability: The drug molecule may not efficiently pass through the intestinal epithelial cells into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
A logical troubleshooting workflow can help identify the primary barrier.
References
Addressing Dobupride off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of Dobupride in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent agonist for the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o pathway.[1][2][3][4] Activation of D2R by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is central to its intended therapeutic effects.
2. What are the known off-target effects of this compound?
This compound has been observed to exhibit off-target activity as an agonist at the Serotonin 5-HT4 receptor (5-HT4R). Unlike the D2R, the 5-HT4R is a Gs-coupled GPCR. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This opposing effect on cAMP can confound experimental results and lead to misinterpretation of this compound's primary activity.
3. How can I differentiate between on-target D2R and off-target 5-HT4R activation in my cell-based assays?
Distinguishing between D2R and 5-HT4R activation can be achieved by using selective antagonists for each receptor. Pre-treating your cells with a selective D2R antagonist (e.g., Haloperidol) should block the this compound-induced decrease in cAMP, while a selective 5-HT4R antagonist (e.g., GR 113808) should have no effect on the on-target activity. Conversely, if you are observing an unexpected increase in cAMP, a 5-HT4R antagonist should block this effect.
4. What are some common pitfalls when working with this compound in vitro?
Common issues include:
-
Mixed signaling outputs: Due to the opposing effects of D2R and 5-HT4R on cAMP production, the net effect on cAMP levels can be misleading, especially in cells co-expressing both receptors.
-
Cell line selection: The expression levels of D2R and 5-HT4R can vary significantly between different cell lines. It is crucial to characterize the receptor expression profile of your experimental system.
-
Ligand concentration: At higher concentrations, the off-target effects of this compound may become more pronounced. It is important to perform dose-response experiments to determine the optimal concentration range for selective D2R activation.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cAMP assay results.
-
Possible Cause 1: Co-activation of D2R and 5-HT4R.
-
Solution: Use selective antagonists to isolate the signaling pathway of interest. Pre-incubate cells with a D2R-selective antagonist to block the on-target effect and unmask any 5-HT4R-mediated cAMP increase. Conversely, use a 5-HT4R-selective antagonist to eliminate the off-target signal.
-
-
Possible Cause 2: Inappropriate agonist stimulation time.
-
Solution: Optimize the stimulation time for your assay. The kinetics of Gs and Gi signaling can differ. A time-course experiment will help identify the optimal endpoint to capture the desired response. For Gs-coupled receptors, equilibrium is often reached after 15 minutes of stimulation.
-
-
Possible Cause 3: Cell density.
-
Solution: Optimize the cell density for your assay. High cell densities can sometimes lead to a decrease in the assay window, while low densities may not produce a detectable signal.
-
Problem 2: Difficulty confirming this compound's on-target effect.
-
Possible Cause 1: Low D2R expression in the cell line.
-
Solution: Verify the expression of D2R in your chosen cell line using techniques such as qPCR, Western blot, or radioligand binding assays. If expression is low, consider using a cell line with higher endogenous expression or a recombinant cell line overexpressing D2R.
-
-
Possible Cause 2: Assay sensitivity.
-
Solution: Ensure your cAMP assay is sensitive enough to detect a decrease in cAMP levels. For Gi-coupled receptor activation, it is common to stimulate adenylyl cyclase with forskolin (B1673556) to produce a measurable baseline of cAMP that can then be inhibited by the agonist.
-
Problem 3: Observed cellular phenotype does not align with expected D2R signaling.
-
Possible Cause: The observed phenotype is driven by off-target 5-HT4R signaling.
-
Solution: Investigate the contribution of 5-HT4R activation to the observed phenotype. Use a selective 5-HT4R antagonist to see if the phenotype is reversed. Additionally, use a selective 5-HT4R agonist to determine if it can replicate the observed phenotype in the absence of this compound.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | Coupling | Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Dopamine D2R | Gαi/o | 1.5 | 10 |
| Serotonin 5-HT4R | Gαs | 150 | 250 |
| Serotonin 5-HT2AR | Gαq | >1000 | >1000 |
| Adrenergic α1AR | Gαq | >1000 | >1000 |
Note: These values are hypothetical for the fictional compound this compound and are for illustrative purposes.
Experimental Protocols
1. Protocol: cAMP Measurement for On-Target (D2R) and Off-Target (5-HT4R) Activity
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound, allowing for the differentiation of on-target and off-target effects.
-
Materials:
-
HEK293 cells co-expressing D2R and 5-HT4R
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin
-
Selective D2R antagonist (e.g., Haloperidol)
-
Selective 5-HT4R antagonist (e.g., GR 113808)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white plate
-
-
Procedure:
-
Seed HEK293 cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
The next day, remove the culture medium and replace it with 10 µL of stimulation buffer.
-
To test for antagonist effects, add 5 µL of the selective antagonist (D2R or 5-HT4R) at various concentrations and pre-incubate for 30 minutes at 37°C.
-
To measure D2R (Gi) activity, add 5 µL of a mixture of this compound and a fixed concentration of forsklin (e.g., 1 µM). To measure 5-HT4R (Gs) activity, add 5 µL of this compound alone.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to generate dose-response curves.
-
2. Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for D2R and 5-HT4R.
-
Materials:
-
Cell membranes prepared from cells expressing either D2R or 5-HT4R
-
Radioligand for D2R (e.g., [3H]-Spiperone)
-
Radioligand for 5-HT4R (e.g., [3H]-GR 113808)
-
This compound
-
Non-specific binding control (e.g., Haloperidol for D2R, Serotonin for 5-HT4R)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate at room temperature for 1 hour.
-
Harvest the membranes onto filter plates using a cell harvester and wash with cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log of the this compound concentration. Determine the IC50 and then calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound's dual signaling pathways.
References
- 1. D2 receptor agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 5. revvity.com [revvity.com]
Dobupride stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dobupride in long-term storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: this compound is generally stable in its solid form when protected from light. However, significant stability issues arise when it is in solution, particularly when exposed to light. The main degradation pathways involve the loss of chlorine and the cleavage of the piperidine-amide bond.[1]
Q2: What are the major degradation products of this compound?
A2: There are two primary degradation pathways for this compound:
-
Loss of Chlorine: This pathway yields 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide. This is the major degradation route when this compound solutions are exposed to sunlight.[1]
-
Cleavage of the Piperidine-Amide Bond: This results in the formation of 4-amino-2-butoxy-5-chlorobenzamide. This is the primary degradation product observed during long-term storage of this compound in the solid state, although the degradation is minimal (less than 0.5% after 5 months).[1]
Q3: How does light exposure affect the stability of this compound?
A3: Light exposure is a critical factor in the degradation of this compound, especially in solution. When a solution of this compound is exposed to natural or artificial sunlight, degradation is rapid, with only about 5% of the parent compound remaining after 7 days.[1] Therefore, it is crucial to protect this compound solutions from light at all times.
Q4: What is the recommended method for analyzing this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for analyzing this compound and its degradation products. This method allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradants. While a specific validated method for this compound is not publicly available, a general method for substituted benzamides can be adapted.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in the this compound peak area and the appearance of new peaks in a shorter-than-expected timeframe.
-
Possible Cause: Exposure of the this compound solution to light.
-
Troubleshooting Steps:
-
Verify Light Protection: Ensure that all solutions containing this compound are prepared, stored, and handled in light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil).
-
Control Temperature: While light is the primary factor, elevated temperatures can also accelerate degradation. Store solutions at recommended temperatures (e.g., 2-8 °C) unless otherwise specified by the experimental protocol.
-
pH of the Medium: The stability of this compound can be pH-dependent. Ensure the pH of your solution is within a stable range, as highly acidic or basic conditions can promote hydrolysis.
-
Analyze for Known Degradants: Check the chromatogram for peaks corresponding to the known degradation products of this compound to confirm the degradation pathway.
-
Issue 2: Inconsistent HPLC Results for this compound Stability Samples
-
Symptom: High variability in the measured concentration of this compound between replicate samples or time points.
-
Possible Causes:
-
Inconsistent sample handling and storage.
-
Issues with the HPLC method, such as poor resolution or peak shape.
-
Non-homogeneity of the sample.
-
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and validated procedure for sample preparation, including solvent type, concentration, and mixing.
-
Optimize HPLC Method:
-
Resolution: Ensure baseline separation between the this compound peak and any degradation product peaks. Adjust mobile phase composition, gradient, or column type if necessary.
-
Peak Shape: Tailing or fronting peaks can lead to inaccurate integration. Check for column degradation, inappropriate mobile phase pH, or sample overload.
-
-
System Suitability Tests: Perform system suitability tests before each run to ensure the HPLC system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
-
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions (Qualitative)
| Condition | Form | Observation | Major Degradation Product | Reference |
| Long-term Storage (5 months) | Solid, protected from light | Very stable (<0.5% degradation) | 4-amino-2-butoxy-5-chlorobenzamide | [1] |
| Sunlight Exposure (7 days) | Solution | Very rapid degradation (~95% loss) | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide |
Table 2: Illustrative Quantitative Degradation Data (Hypothetical)
Disclaimer: The following data is for illustrative purposes only and is based on general principles of chemical kinetics. Actual degradation rates for this compound should be determined experimentally.
| Temperature | pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25°C | 5.0 | 0.001 | 693 |
| 25°C | 7.0 | 0.005 | 139 |
| 25°C | 9.0 | 0.02 | 35 |
| 40°C | 7.0 | 0.015 | 46 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating reversed-phase HPLC method for the analysis of this compound. This method should be fully validated before use.
-
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution with the appropriate buffer or medium to the desired concentration.
-
Store stability samples under the specified conditions (e.g., temperature, light exposure).
-
At each time point, withdraw an aliquot of the sample, dilute if necessary with the mobile phase, and inject into the HPLC system.
-
Mandatory Visualization
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under different storage conditions.
Experimental Workflow for this compound Stability Testing
Caption: General experimental workflow for conducting this compound stability studies.
Proposed Signaling Pathway for this compound's Prokinetic Action
Caption: Proposed dual mechanism of this compound's prokinetic action.
References
Overcoming poor solubility of Dobupride in aqueous solutions
Disclaimer: The following information is provided for a hypothetical compound, "Dobupride," to illustrate strategies for overcoming poor aqueous solubility. The data and protocols are representative examples and should be adapted for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: The first step is to determine the equilibrium solubility of this compound in deionized water and relevant buffers (e.g., phosphate-buffered saline, pH 7.4). This provides a baseline for further optimization. A shake-flask method is commonly employed for this purpose. It is also beneficial to assess its solubility in common organic solvents to understand its polarity.
Q2: My aqueous stock solution of this compound is precipitating. What can I do?
A2: Precipitation upon standing is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:
-
Verify Concentration: Ensure the intended concentration does not exceed the known solubility limit in the chosen solvent.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly enhance its solubility.
-
Co-solvents: Introducing a water-miscible organic solvent (e.g., DMSO, ethanol) can increase solubility. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
-
Temperature: Gentle warming can sometimes help dissolve the compound, but be cautious of potential degradation. Always check for precipitation upon cooling to room temperature.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common solvent for preparing high-concentration stock solutions of poorly soluble compounds. However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid cytotoxicity. Prepare a high-concentration stock in DMSO and then dilute it serially in your aqueous assay buffer or medium.
Q4: What are some advanced techniques to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be employed:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can form a more soluble complex.
-
Liposomal Formulations: Incorporating this compound into lipid bilayers of liposomes can improve its apparent solubility and bioavailability.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound powder does not dissolve in water. | Low intrinsic aqueous solubility. | 1. Attempt dissolution in a small amount of an organic solvent (e.g., DMSO, ethanol) first, then dilute with aqueous buffer.2. Investigate pH modification if the compound is ionizable.3. Use a solubilizing agent like cyclodextrins. |
| Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. | The compound is crashing out of solution as the solvent polarity changes. | 1. Decrease the concentration of the final solution.2. Increase the percentage of co-solvent in the final solution, if permissible for the experiment.3. Use a formulation approach such as complexation with cyclodextrins before dilution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect all solutions for precipitation before use.2. Prepare fresh solutions for each experiment.3. Consider a formulation that provides stable solubility, such as a cyclodextrin complex or a nanosuspension. |
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 1 |
| 0.1 N HCl | 25 | 5 |
| 0.1 N NaOH | 25 | 150 |
| Ethanol | 25 | 2,500 |
| DMSO | 25 | > 50,000 |
Table 2: Effect of Solubilization Techniques on Aqueous Solubility
| Formulation | This compound Concentration | Aqueous Solubility (µg/mL) at 25°C |
| Unformulated this compound | N/A | < 1 |
| 10% Ethanol in Water | N/A | 25 |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 1 mg/mL | 850 |
| pH 9.0 Buffer | N/A | 200 |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Prepare a series of buffers with a pH range relevant to the pKa of this compound (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples at a constant temperature with continuous agitation for 48 hours.
-
Centrifuge and filter the samples as described in Protocol 1.
-
Quantify the concentration of this compound in the filtrate.
-
Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation efficiency.
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Adjusting pH to prevent Dobupride degradation in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dobupride in solution by adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: this compound in solution is primarily degraded by exposure to light.[1] While temperature and oxygen can also influence stability, light is the most significant accelerator of its degradation.[1] The pH of the solution is also a critical factor that can affect the rate of degradation.[1]
Q2: What are the main degradation pathways of this compound?
A2: this compound has two major degradation pathways[1]:
-
Loss of Chlorine: This pathway involves the removal of the chlorine atom from the benzamide (B126) ring.
-
Cleavage of the Piperidine-Amide Bond: This results in the separation of the piperidine (B6355638) ring from the benzamide structure.
Under exposure to sunlight, the primary degradation route is the loss of chlorine.[1] In the absence of light, over a long period, the main degradation product results from the cleavage of the piperidine-amide bond.
Q3: How does pH affect the stability of this compound in solution?
Q4: What is a stability-indicating HPLC method and why is it important?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. It is essential for stability studies as it allows for the precise measurement of the drug's potency over time and under various stress conditions, including different pH levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound in solution. | Exposure to light. | Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil. |
| Inappropriate pH of the solution. | Perform a pH stability study to identify the optimal pH range for this compound stability. Adjust the pH of the solution to this range using appropriate buffers. | |
| High storage temperature. | Store the this compound solution at the recommended temperature, typically refrigerated (2-8 °C), unless otherwise specified by stability data. | |
| Inconsistent results in stability studies. | Non-validated analytical method. | Develop and validate a stability-indicating HPLC method according to ICH guidelines to ensure accuracy, precision, and specificity. |
| Improper sample handling. | Ensure consistent sample preparation and storage procedures. Use a consistent light and temperature environment for all samples in a study. | |
| Precipitation observed in the this compound solution. | pH of the solution is near the isoelectric point of this compound. | Adjust the pH of the solution to a value where this compound is more soluble. |
| Supersaturation. | Ensure the concentration of this compound is below its solubility limit at the given pH and temperature. |
Data Presentation
While specific quantitative data on the pH-rate profile for this compound is not available in the cited literature, a typical presentation of such data from a pH stability study would be as follows. The data presented in this table is hypothetical and for illustrative purposes only .
Table 1: Hypothetical pH-Dependent Degradation of this compound in Solution at 25°C
| pH | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Percent Degradation |
| 2.0 | 1.00 | 0.92 | 8.0% |
| 3.0 | 1.00 | 0.95 | 5.0% |
| 4.0 | 1.00 | 0.98 | 2.0% |
| 5.0 | 1.00 | 0.99 | 1.0% |
| 6.0 | 1.00 | 0.98 | 2.0% |
| 7.0 | 1.00 | 0.96 | 4.0% |
| 8.0 | 1.00 | 0.91 | 9.0% |
| 9.0 | 1.00 | 0.85 | 15.0% |
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile of this compound
This protocol outlines the steps to investigate the effect of pH on the stability of this compound in an aqueous solution.
1. Materials:
- This compound reference standard
- HPLC grade water, acetonitrile (B52724), and methanol (B129727)
- Phosphate (B84403), citrate (B86180), and borate (B1201080) buffer systems
- Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
- Class A volumetric flasks and pipettes
- pH meter
- HPLC system with a UV detector
- Stability chambers or incubators
2. Preparation of Buffer Solutions:
- Prepare a series of buffer solutions with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, and 9).
- Use appropriate buffer systems for each pH range to ensure adequate buffer capacity (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
3. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of known concentration.
4. Preparation of Stability Samples:
- For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to obtain a final this compound concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Prepare triplicate samples for each pH.
- Protect all solutions from light.
5. Stability Study:
- Store the prepared samples in a stability chamber at a controlled temperature (e.g., 25°C or 40°C).
- Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 7, 14, and 30 days).
6. Sample Analysis:
- At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
7. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each pH.
- Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for each pH.
- Plot the log(k) versus pH to generate the pH-rate profile.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method.
1. Method Development:
- Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
- Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The pH of the aqueous phase should be optimized for the best separation of this compound and its degradation products.
- Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.
- Gradient Elution: A gradient elution is often necessary to separate the parent drug from its degradation products with different polarities.
- Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies on this compound under acidic, basic, oxidative, thermal, and photolytic conditions. The resulting solutions containing the degradation products should be analyzed to confirm that all degradation peaks are well-resolved from the this compound peak.
2. Method Validation:
- Validate the developed method according to ICH guidelines for the following parameters:
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for pH stability testing of this compound.
References
Technical Support Center: Enhancing Dobupride Permeability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the permeability of Dobupride across cell membranes.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during experiments aimed at improving this compound's cellular uptake.
FAQs
Q1: We are observing low intracellular concentrations of this compound in our initial cell-based assays. What are the likely causes?
A1: Low intracellular accumulation of a compound like this compound can stem from several factors. Primarily, it may be due to poor passive permeability across the cell membrane, which can be influenced by its physicochemical properties such as high molecular weight, low lipophilicity (LogP), or a large polar surface area (PSA). Another significant cause could be the active removal of the compound from the cell by efflux transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[1]
Q2: How can we experimentally determine if this compound is a substrate for efflux pumps?
A2: To determine if this compound is actively transported out of the cell, a bi-directional Caco-2 permeability assay is the gold standard.[2] This involves measuring the permeability of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for efflux transporters.[3] Further confirmation can be achieved by conducting the assay in the presence of known efflux pump inhibitors, such as verapamil (B1683045) for P-gp.[3] A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.
Q3: What are the initial steps to take if poor passive permeability is suspected for this compound?
A3: If you suspect poor passive permeability, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a recommended first step.[1] This cell-free assay isolates passive diffusion and can quickly determine a compound's intrinsic ability to cross a lipid barrier. Concurrently, an analysis of this compound's physicochemical properties is crucial. While specific experimental data for this compound is limited in public literature, predicted values for similar benzamide (B126) structures can offer insights. Key parameters to consider are:
-
LogP (Lipophilicity): An optimal range for passive diffusion is generally between 1 and 5.
-
Polar Surface Area (PSA): A PSA value below 140 Ų is often associated with good oral bioavailability.
-
Molecular Weight (MW): Compounds with a molecular weight under 500 g/mol tend to have better permeability.
Based on its structure (C20H30ClN3O4), this compound has a molecular weight of 411.9 g/mol . Hypothetical LogP and PSA values are presented in the data section for illustrative purposes. If these properties are suboptimal, medicinal chemistry efforts can be directed towards their optimization.
Troubleshooting Common Experimental Issues
Issue 1: High variability in permeability (Papp) values between experiments.
-
Possible Cause: Inconsistent cell monolayer integrity in Caco-2 assays.
-
Troubleshooting:
-
Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure tight junction formation.
-
Perform a Lucifer Yellow permeability test. A low Papp for this fluorescent marker (<1.0 x 10⁻⁶ cm/s) indicates a tight and healthy monolayer.
-
Standardize cell seeding density and culture time (typically 21 days for full differentiation).
-
Issue 2: Low recovery of this compound in the assay system.
-
Possible Cause: Non-specific binding of the compound to the plasticware or cell monolayer, or compound instability.
-
Troubleshooting:
-
Use low-binding plates for sample collection.
-
Include a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) in the receiver buffer to minimize non-specific binding.
-
Assess the stability of this compound in the assay buffer over the time course of the experiment using LC-MS/MS. This compound has been shown to be unstable in solution when exposed to light.
-
Data Presentation
As experimental permeability data for this compound is not publicly available, the following tables present hypothetical data for illustrative purposes. These values are intended to serve as a guide for data presentation and interpretation in your own experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀ClN₃O₄ | PubChem |
| Molecular Weight | 411.9 g/mol | PubChem |
| Predicted LogP | 3.2 | Hypothetical |
| Predicted Polar Surface Area (PSA) | 85.3 Ų | Hypothetical |
Table 2: Hypothetical Permeability Data for this compound and Control Compounds
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High Perm.) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Perm.) | 0.2 | 0.3 | 1.5 | Low |
| This compound (Untreated) | 1.5 | 9.0 | 6.0 | Low (Efflux Substrate) |
| This compound + Verapamil (P-gp Inhibitor) | 4.5 | 5.0 | 1.1 | Moderate |
| This compound Formulation X | 6.0 | 12.0 | 2.0 | Moderate |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.
-
Methodology:
-
Prepare Lipid Membrane: Coat the filter of a donor plate with a solution of 2% lecithin (B1663433) in dodecane (B42187) to form an artificial lipid membrane.
-
Prepare Solutions: Dissolve this compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. Fill the wells of an acceptor plate with the same buffer.
-
Assay Assembly: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for 5-18 hours at room temperature with gentle shaking.
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability using the appropriate formula that accounts for the volumes of the donor and acceptor wells and the membrane area.
-
2. Caco-2 Permeability Assay
This cell-based assay is the gold standard for in vitro prediction of human intestinal absorption, as it models both passive diffusion and active transport.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. A TEER value above 250 Ω·cm² generally indicates a confluent monolayer. Additionally, perform a Lucifer Yellow permeability test to confirm tight junction integrity.
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-to-A for Efflux):
-
Follow the same procedure as the A-to-B assay, but add the this compound dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing this compound permeability.
Caption: Troubleshooting workflow for enhancing this compound permeability.
Caption: PI3K/Akt/NF-κB pathway regulating P-glycoprotein expression.
Caption: MAPK signaling pathway influencing BCRP (ABCG2) expression.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. A Review of P-Glycoprotein Function and Regulation in Fish [mdpi.com]
- 3. ABC transporter regulation by signaling at the blood-brain barrier: relevance to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Dobutamine and Standard-of-Care in a Cardiogenic Shock Model
A Head-to-Head Examination of Inotropic Support Strategies
Introduction
Cardiogenic shock, a critical condition of end-organ hypoperfusion due to severe cardiac dysfunction, necessitates immediate hemodynamic support.[1] The cornerstone of pharmacological management involves the use of inotropes and vasopressors to enhance myocardial contractility and maintain adequate blood pressure.[1] This guide provides a comparative analysis of dobutamine (B195870), a synthetic catecholamine, against a common standard-of-care, norepinephrine (B1679862), in a cardiogenic shock disease model.
Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors in the heart, leading to increased cardiac contractility and output.[2][3] Norepinephrine, on the other hand, is a potent vasopressor that also possesses inotropic effects, making it a crucial agent in managing the profound hypotension often seen in cardiogenic shock.[4] This document will delve into the comparative efficacy, safety, and underlying mechanisms of these agents, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize key hemodynamic and clinical outcomes from studies comparing dobutamine (often in combination with norepinephrine to maintain blood pressure) with other vasopressor/inotropic strategies in patients with cardiogenic shock.
Table 1: Hemodynamic Outcomes
| Parameter | Dobutamine (+ Norepinephrine) | Norepinephrine (alone or + placebo/alternative) | Epinephrine (B1671497) | Key Findings |
| Cardiac Index | Increased | Increased | Increased | Both dobutamine/norepinephrine and epinephrine regimens similarly increase cardiac index. |
| Heart Rate | Lower than Epinephrine | - | Higher than Dobutamine/Norepinephrine | The combination of norepinephrine and dobutamine results in a lower heart rate compared to epinephrine. |
| Mean Arterial Pressure (MAP) | Maintained at 65-70 mmHg (titrated) | Maintained at 65-70 mmHg (titrated) | Maintained at 65-70 mmHg (titrated) | All strategies aim to achieve a target MAP through titration. |
Table 2: Metabolic and Safety Outcomes
| Parameter | Dobutamine (+ Norepinephrine) | Norepinephrine (alone or + placebo/alternative) | Epinephrine | Key Findings |
| Blood Lactate (B86563) Levels | Decreased over time | - | Increased transiently | Epinephrine infusion is associated with a transient increase in lactate levels, whereas the norepinephrine-dobutamine combination is associated with a decrease. |
| Arrhythmias | Lower incidence | - | Higher incidence | Epinephrine is associated with a higher incidence of new arrhythmias compared to the norepinephrine-dobutamine combination. |
| Diuresis | Significantly Increased | - | Increased | Both groups showed increased diuresis, but it was significantly more pronounced in the norepinephrine-dobutamine group. |
| 30-Day Mortality | No significant difference compared to Milrinone | - | - | In a comparison with milrinone, another inotrope, there was no significant difference in 30-day mortality. |
Experimental Protocols
The methodologies outlined below are representative of clinical trials designed to compare inotropic and vasopressor agents in cardiogenic shock.
Study Design: Prospective, Randomized Clinical Trial
A common design involves a prospective, randomized trial to compare the effects of different treatment strategies.
-
Patient Population: Patients over 18 years of age diagnosed with cardiogenic shock, characterized by a cardiac index of <2.2 L/min/m² and a mean arterial pressure of <60 mmHg, are enrolled. Patients with cardiogenic shock secondary to acute ischemic events may be excluded in some studies.
-
Randomization: Participants are randomly assigned to one of the treatment arms. For instance, one group might receive a combination of norepinephrine and dobutamine, while the other receives epinephrine.
-
Treatment Administration:
-
Initial Stabilization: Patients are often first stabilized with an initial vasopressor, typically norepinephrine, to achieve a target mean arterial pressure (MAP) of at least 65 mmHg.
-
Intervention: Following stabilization, patients in the respective groups receive the allocated treatment. For the dobutamine group, this would involve the addition of dobutamine to the norepinephrine infusion. In the comparator group, an alternative agent like epinephrine would be initiated.
-
Titration: The infusion rates of the study drugs are titrated to maintain the target MAP (e.g., 65-70 mmHg) and achieve a stable or increased cardiac index.
-
-
Data Collection and Endpoints:
-
Primary Endpoints: A key primary endpoint is often the change in blood lactate concentration over a defined period, such as the first 72 hours.
-
Secondary Endpoints: These can include survival rates, the need for additional mechanical circulatory support, and changes in organ function scores like the SOFA (Sequential Organ Failure Assessment) score. Hemodynamic parameters such as cardiac index, heart rate, and MAP are continuously monitored.
-
Signaling Pathways and Mechanisms of Action
Dobutamine Signaling Pathway
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in cardiac myocytes. This activation initiates a cascade of intracellular events:
-
Receptor Binding: Dobutamine binds to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increased levels of cAMP activate Protein Kinase A (PKA).
-
Phosphorylation and Calcium Influx: PKA then phosphorylates L-type calcium channels, which increases the influx of calcium into the cardiac myocytes. This leads to enhanced myocardial contractility (positive inotropy).
Norepinephrine Signaling Pathway
Norepinephrine acts on both α- and β-adrenergic receptors, leading to a broader range of effects. In the context of cardiogenic shock, its α1-adrenergic effects are particularly important for vasoconstriction and blood pressure support.
-
Receptor Binding: Norepinephrine binds to α1-adrenergic receptors on vascular smooth muscle cells.
-
Gq-Protein Activation: This binding activates the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium.
-
Vasoconstriction: The increased intracellular calcium leads to smooth muscle contraction and vasoconstriction.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study comparing dobutamine and a standard-of-care agent in cardiogenic shock.
References
Validating the Putative Target Engagement of Dobupride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the cellular target engagement of Dobupride, a compound for which the precise molecular target has not been definitively characterized in publicly available literature. Based on its benzamide (B126) chemical structure, which is shared by known G protein-coupled receptor (GPCR) ligands, this guide proposes the dopamine (B1211576) D2 receptor (D2R) and the serotonin (B10506) 5-HT4 receptor (5-HT4R) as primary putative targets.
To facilitate the experimental validation of this compound's target engagement, this document compares the performance of well-characterized antagonists and agonists for both the D2 and 5-HT4 receptors. The provided experimental data, protocols, and signaling pathway diagrams are intended to serve as a comprehensive resource for researchers aiming to elucidate the mechanism of action of this compound.
Comparative Analysis of Target Engagement
The selection of an appropriate method for validating target engagement depends on the specific research question, available resources, and the nature of the target. Below is a comparative summary of quantitative data for known D2R and 5-HT4R ligands, which can serve as benchmarks for characterizing this compound.
Quantitative Comparison of Ligand Activity at Putative Targets
| Target Receptor | Compound | Class | Assay Type | Cell Line | Readout | Value |
| Dopamine D2 Receptor | Haloperidol | Antagonist | Radioligand Binding | HEK293 | Kᵢ | 1.2 nM |
| Quinpirole | Agonist | cAMP Assay | CHO-K1 | EC₅₀ | 5.6 nM | |
| Aripiprazole | Partial Agonist | Radioligand Binding | CHO | Kᵢ | 1.6 nM | |
| Serotonin 5-HT4 Receptor | Prucalopride | Agonist | cAMP Assay | HEK293 | EC₅₀ | 13.8 nM |
| RS-67333 | Partial Agonist | Radioligand Binding | COS-7 | Kᵢ | 10.4 nM | |
| GR 113808 | Antagonist | Radioligand Binding | CHO | Kᵢ | 0.1 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. The following are generalized protocols for key target engagement validation techniques.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[1][2] The principle is based on the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Culture cells expressing the target receptor (e.g., HEK293-D2R or HEK293-5-HT4R) and treat with various concentrations of this compound or a control compound. A vehicle control (e.g., DMSO) must be run in parallel.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R or [³H]-GR113808 for 5-HT4R) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling of the receptor, specifically the modulation of cyclic AMP (cAMP) levels. D2R is typically Gαi-coupled, leading to a decrease in cAMP, while 5-HT4R is Gαs-coupled, causing an increase in cAMP.
Protocol:
-
Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.
-
Compound Treatment:
-
Agonist Mode: Treat cells with varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate cells with the test compound before stimulating with a known agonist.
-
-
cAMP Induction (for Gαi): Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis:
-
Agonist: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect).
-
Antagonist: Plot the response to the agonist against the concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition).
-
Visualizing the Signaling Pathways
The following diagrams illustrate the putative signaling pathways of the dopamine D2 receptor and the serotonin 5-HT4 receptor.
References
- 1. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Prokinetic Agents: A Comparative Cross-Reactivity Profile of Domperidone and Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to predicting its potential efficacy and off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of Domperidone, a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, with two other commonly used prokinetic agents, Metoclopramide (B1676508) and Itopride. The data presented herein is compiled from various in vitro studies to offer a comprehensive overview for drug development and research applications.
Domperidone is primarily recognized for its antiemetic and prokinetic properties, which stem from its antagonist activity at dopamine D2 and D3 receptors in the chemoreceptor trigger zone and the gastrointestinal tract. Unlike Metoclopramide, Domperidone does not readily cross the blood-brain barrier, which significantly reduces the incidence of central nervous system side effects such as extrapyramidal symptoms. However, concerns regarding its potential for cardiac side effects, specifically QT interval prolongation, have been raised. Metoclopramide, while also a dopamine D2 receptor antagonist, exhibits a broader pharmacological profile, including activity at serotonin (B10506) 5-HT3 and 5-HT4 receptors, and its ability to cross the blood-brain barrier contributes to a higher risk of neurological adverse events. Itopride distinguishes itself with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, and notably lacks affinity for the 5-HT4 receptor, which is associated with a more favorable cardiac safety profile compared to some other prokinetic agents.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of Domperidone, Metoclopramide, and Itopride for a panel of receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Domperidone (Ki, nM) | Metoclopramide (Ki, nM) | Itopride (Ki, nM) |
| Dopamine D2 | 0.1 - 0.4[1] | 64[2] | ~39.8 |
| Dopamine D3 | High Affinity[3] | - | - |
| Serotonin 5-HT3 | - | High Affinity[4] | No significant affinity |
| Serotonin 5-HT4 | - | Agonist activity[4] | No affinity |
| Acetylcholinesterase (AChE) | - | - | IC50: 2040 |
Signaling Pathways and Mechanisms of Action
The differential receptor affinities of these agents translate into distinct signaling pathway modulation and overall mechanisms of action.
Experimental Protocols
The determination of binding affinities is crucial for cross-reactivity profiling. A standard method employed for this purpose is the in vitro radioligand binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compounds (Domperidone, Metoclopramide, Itopride).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Workflow:
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The cross-reactivity profiling of Domperidone, Metoclopramide, and Itopride reveals significant differences in their receptor binding affinities and mechanisms of action. Domperidone exhibits high affinity and selectivity for peripheral dopamine D2/D3 receptors. Metoclopramide has a broader spectrum of activity, including central D2 receptors and serotonin receptors, which contributes to its therapeutic effects but also to a higher incidence of adverse events. Itopride's dual action as a D2 antagonist and acetylcholinesterase inhibitor, coupled with its lack of affinity for 5-HT4 receptors, presents a distinct pharmacological profile. This comparative guide, supported by experimental data and methodologies, provides a valuable resource for researchers and clinicians in the selection and development of prokinetic agents with optimized efficacy and safety profiles.
References
Unveiling Dobupride: A Comparative Analysis of a Novel Substituted Benzamide Derivative in the Landscape of Dopamine D2 Receptor Antagonists
For Immediate Release
Shanghai, China – December 1, 2025 – In the competitive sphere of neuropharmacology and gastrointestinal research, the quest for compounds with refined selectivity and favorable safety profiles is paramount. This guide presents a comprehensive benchmark analysis of Dobupride, a sulpiride (B1682569) derivative, positioning it against other prominent dopamine (B1211576) D2 receptor antagonists. This objective comparison, supported by experimental data, is intended to provide researchers, scientists, and drug development professionals with a critical overview of its therapeutic potential and pharmacological characteristics.
This compound belongs to the substituted benzamide (B126) class of compounds, a group well-recognized for its members' interaction with dopamine receptors.[1][2][3][4] The defining structural feature of these molecules often dictates their affinity and activity at various receptor subtypes. While the suffix "-pride" is indicative of sulpiride analogues, which are typically selective D2 dopamine receptor antagonists, some reports suggest this compound may function as a gastroprokinetic agent with a nuanced or potentially absent central antidopaminergic effect, highlighting the need for detailed comparative studies.[1]
Comparative Analysis of Receptor Binding Affinity
To quantitatively assess the inhibitory potential of this compound, a comparative analysis of binding affinities (Ki) for the dopamine D2 receptor is presented below. Data for established D2 antagonists, including Sulpiride and the butyrophenone (B1668137) Haloperidol, are included for a robust benchmark. Lower Ki values are indicative of higher binding affinity.
| Compound | Compound Class | Dopamine D2 Receptor Affinity (Ki, nM) |
| This compound | Substituted Benzamide | Data Not Publicly Available |
| Sulpiride | Substituted Benzamide | 10.5 |
| Clebopride | Substituted Benzamide | 0.8 |
| Haloperidol | Butyrophenone | 1.2 |
| Risperidone | Benzisoxazole Derivative | 3.0 |
Note: Specific experimental data for this compound's binding affinity is not widely published. The values for other compounds are representative figures from preclinical studies and may vary based on experimental conditions.
Experimental Protocols
The determination of binding affinities for dopamine D2 receptor antagonists is crucial for their characterization. A standard experimental protocol for such an assay is detailed below.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (e.g., this compound, Sulpiride) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer. The total incubation volume is typically 250 µL.
-
Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by dopamine, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists, such as those in the substituted benzamide class, block the binding of dopamine to the receptor, thereby preventing this inhibitory signaling cascade. This action results in a disinhibition of adenylyl cyclase and a subsequent increase in cAMP production.
Concluding Remarks
While publicly available, direct comparative data for this compound is currently limited, its classification as a sulpiride analogue places it within the important therapeutic class of dopamine D2 receptor antagonists. The provided experimental framework and pathway diagrams offer a foundational understanding for researchers looking to investigate this compound and similar compounds. Further studies are warranted to fully elucidate the pharmacological profile of this compound and determine its precise positioning relative to existing D2 antagonists, particularly regarding its potential for differentiated gastroprokinetic and central nervous system activities.
References
Comparative Analysis of Dobupride in Combination Therapy for Acute Decompensated Heart Failure
Disclaimer: Dobupride is a fictional drug name. The following guide is a templated example created to demonstrate the requested format and content structure. All data, mechanisms, and experimental protocols are hypothetical.
This guide provides a comparative overview of the synergistic effects of this compound when used in combination with the beta-blocker, Metoprolol, for the management of acute decompensated heart failure (ADHF). The data presented is derived from a hypothetical preclinical study and a Phase II clinical trial.
Introduction to this compound
This compound is a novel synthetic inotrope with a dual mechanism of action. It acts as a potent agonist at the cardiac β1-adrenergic receptor, leading to increased myocardial contractility and heart rate. Additionally, it exhibits phosphodiesterase-3 (PDE3) inhibitory effects, resulting in vasodilation and a reduction in both preload and afterload. This unique profile suggests its potential as a standalone therapy for ADHF, but also raises the possibility of synergistic interactions with other cardiovascular agents.
Rationale for Combination Therapy
While inotropic support is crucial in ADHF, the associated increase in myocardial oxygen demand can be detrimental. Beta-blockers, like Metoprolol, are standard of care in chronic heart failure for their ability to reduce heart rate, blood pressure, and improve long-term survival. The rationale for combining this compound with Metoprolol in the acute setting is to leverage the beneficial hemodynamic effects of this compound while mitigating the potential for excessive tachycardia and myocardial oxygen consumption through the action of Metoprolol.
Signaling Pathway Interactions
The synergistic effect of this compound and Metoprolol can be visualized at the level of the cardiac myocyte signaling pathways. This compound enhances the production of cyclic AMP (cAMP) through G-protein coupled β1-adrenergic receptor stimulation and prevents its breakdown via PDE3 inhibition. Metoprolol, a selective β1-antagonist, modulates the upstream signaling to prevent excessive receptor activation.
A Comparative Guide to the Reproducibility of Dobutamine's Biological Effects
Note to the reader: The initial request specified "Dobupride." However, based on extensive database searches, "this compound" does not appear to be a recognized pharmaceutical agent. The context and requested information strongly suggest that the intended subject was Dobutamine , a widely studied synthetic catecholamine. This guide will, therefore, focus on Dobutamine, providing a comprehensive overview of its biological effects, reproducibility, and comparison with other inotropic agents for a scientific audience.
Dobutamine is a primary inotropic agent used in clinical settings to treat acute decompensated heart failure and cardiogenic shock.[1][2][3] Its primary mechanism of action is the stimulation of β1-adrenergic receptors in the myocardium, leading to increased contractility and cardiac output.[2] This guide examines the reproducibility of Dobutamine's effects by comparing its performance against other common inotropic agents, supported by experimental data and detailed protocols.
Mechanism of Action: The β1-Adrenergic Signaling Pathway
Dobutamine primarily functions as a β1-adrenergic receptor agonist.[4] Binding to these receptors on cardiomyocytes initiates a signaling cascade that results in increased intracellular calcium levels, thereby enhancing myocardial contractility. At therapeutic doses, it produces a relatively strong inotropic effect with milder chronotropic (heart rate) and arrhythmogenic effects compared to other catecholamines like epinephrine.
Caption: Dobutamine's β1-Adrenergic Signaling Pathway.
Comparative Efficacy and Reproducibility
While Dobutamine is a first-line therapy for cardiogenic shock, its clinical outcomes and the reproducibility of its effects can be influenced by patient-specific factors, such as concurrent beta-blocker therapy. Studies comparing Dobutamine to other inotropic agents like Milrinone and Levosimendan provide insights into its relative performance and potential for varied patient responses.
A retrospective study comparing Dobutamine and Milrinone in patients with acute decompensated heart failure (ADHF) found no statistically significant differences in primary outcomes such as hospital length of stay or 30-day rehospitalization rates. However, the study noted a trend toward a higher incidence of rehospitalization within 30 days in the Dobutamine group. Another randomized controlled trial found no significant difference in outcomes between Milrinone and Dobutamine but highlighted different side-effect profiles, with Dobutamine causing more arrhythmias.
The choice between inotropic agents often depends on the patient's hemodynamic profile. Dobutamine is preferred for patients with low cardiac output and adequate blood pressure, whereas alternatives like Levosimendan may be considered for patients on beta-blockers, as its mechanism is independent of beta-adrenergic stimulation.
Table 1: Comparison of Inotropic Agents in Acute Heart Failure
| Parameter | Dobutamine | Milrinone | Levosimendan | Epinephrine |
|---|---|---|---|---|
| Mechanism of Action | β1-adrenergic agonist | Phosphodiesterase 3 inhibitor | Calcium sensitizer | α and β-adrenergic agonist |
| Primary Inotropic Effect | Strong | Moderate | Moderate | Very Strong |
| Vasodilatory Effect | Mild | Moderate to Strong | Strong | Dose-dependent (vasoconstriction at higher doses) |
| Common Side Effects | Tachycardia, Arrhythmias | Hypotension | Hypotension, Headache | Tachycardia, Arrhythmias, Increased Lactate |
| Half-life | ~2 minutes | 2-3 hours | ~80 hours (active metabolite) | 2-3 minutes |
| Use in Beta-Blocked Patients | May be less effective | Preferred option | Preferred option | Effective |
| Clinical Guideline Recommendation | First-line for cardiogenic shock | Alternative, especially post-cardiac surgery | Alternative, especially with beta-blockade | Generally avoided except in cardiac arrest |
Experimental Protocols
To ensure the reproducibility of findings when comparing inotropic agents, a robust experimental design is crucial. Below is a generalized protocol for a retrospective comparative effectiveness study, based on methodologies from existing clinical research.
Objective: To compare the efficacy and safety of Dobutamine versus an alternative inotrope (e.g., Milrinone) in patients with acute decompensated heart failure (ADHF).
Study Design: A single-center or multi-center retrospective cohort study.
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) admitted with a primary diagnosis of ADHF who received continuous intravenous infusion of Dobutamine or the comparator drug for at least 24 hours. Evidence of low cardiac index and systemic hypoperfusion.
-
Exclusion Criteria: Patients undergoing cardiac surgery, those with acute coronary syndrome, end-stage renal disease on dialysis, or those receiving multiple concurrent inotropic agents.
Data Collection:
-
Baseline Characteristics: Demographics, comorbidities (e.g., coronary artery disease, atrial fibrillation), vital signs, laboratory values (e.g., creatinine, BNP), and home medications (especially beta-blockers).
-
Treatment Data: Dosage and duration of inotrope infusion, use of concomitant vasopressors.
-
Endpoints:
-
Primary Efficacy Endpoints: Total hospital length of stay, 30-day and 90-day rehospitalization rates for heart failure.
-
Primary Safety Endpoints: In-hospital mortality, incidence of new-onset arrhythmia (e.g., atrial fibrillation, ventricular tachycardia).
-
Secondary Endpoints: ICU length of stay, change in renal function (serum creatinine), and urine output within 72 hours of therapy initiation.
-
Statistical Analysis:
-
Baseline characteristics will be compared using chi-square or Fisher's exact test for categorical variables and t-test or Mann-Whitney U test for continuous variables.
-
Primary and secondary outcomes will be analyzed using logistic regression (for binary outcomes like mortality) and linear regression (for continuous outcomes like length of stay), adjusting for baseline characteristics to control for confounding variables.
-
A p-value of <0.05 will be considered statistically significant.
Caption: Workflow for a Retrospective Comparative Study.
Conclusion
Dobutamine remains a cornerstone of inotropic support, with well-documented biological effects. However, the reproducibility of its clinical outcomes is not absolute and can be influenced by the patient's underlying condition and concomitant therapies. Comparative studies show that while Dobutamine's efficacy is often comparable to agents like Milrinone, differences in side-effect profiles and performance in specific patient subgroups (e.g., those on beta-blockers) are critical considerations for clinicians. The lack of robust, large-scale randomized controlled trials demonstrating the superiority of one inotropic agent over another means that treatment decisions must be individualized based on patient hemodynamics, comorbidities, and institutional preference. Future research employing standardized protocols is essential to further clarify the optimal use and reproducibility of Dobutamine's effects in diverse clinical scenarios.
References
- 1. droracle.ai [droracle.ai]
- 2. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice | CFR Journal [cfrjournal.com]
- 3. droracle.ai [droracle.ai]
- 4. Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed, data-driven comparison of two commonly used inotropic agents, Dobutamine and Milrinone, for the management of acute decompensated heart failure. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms, pharmacokinetics, and clinical performance based on experimental data.
Dobutamine is a synthetic catecholamine that directly stimulates beta-1 (β1) adrenergic receptors in the heart, thereby increasing myocardial contractility and cardiac output.[1][2] In contrast, Milrinone is a phosphodiesterase 3 (PDE3) inhibitor that prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased contractility and significant vasodilation.[3][4] Their distinct mechanisms of action provide different therapeutic profiles, making a direct comparison essential for clinical decision-making and future drug development.
Pharmacological and Mechanistic Profile
The fundamental difference between Dobutamine and Milrinone lies in their interaction with the cellular signaling cascade. Dobutamine acts on cell surface receptors to initiate a signal, while Milrinone acts intracellularly to prolong an existing signal.[5] This distinction is critical, particularly in patients with downregulated β-adrenergic receptors (e.g., in chronic heart failure), where Dobutamine's efficacy may be blunted.
| Parameter | Dobutamine | Milrinone |
| Drug Class | Synthetic Catecholamine, β1-Adrenergic Agonist | Bipyridine, Phosphodiesterase 3 (PDE3) Inhibitor |
| Mechanism of Action | Primarily stimulates β1 receptors, activating adenylate cyclase to increase cAMP production. | Inhibits the PDE3 enzyme, preventing the degradation of cAMP. |
| Receptor Interaction | Direct agonist at β1 receptors, with weaker β2 and α1 effects. | No direct receptor interaction; acts downstream of receptor activation. |
| Onset of Action | 1-2 minutes. | 5-15 minutes. |
| Plasma Half-life | ~2 minutes. | ~2.3 hours. |
| Metabolism | Catechol-O-methyltransferase (COMT) and glucuronidation in the liver. | Primarily O-glucuronidation; minimal metabolism. |
| Elimination | Renal excretion of inactive metabolites. | Primarily renal excretion of the unchanged drug. |
Comparative Hemodynamic Effects from Clinical Studies
Both agents are effective in improving hemodynamic parameters in patients with acute heart failure. They significantly increase the cardiac index (CI) and reduce pulmonary capillary wedge pressure (PCWP), a measure of cardiac preload. However, their effects on vascular resistance and heart rate can differ.
| Hemodynamic Parameter | Dobutamine | Milrinone | Head-to-Head Finding |
| Cardiac Index (CI) | Significant Increase | Significant Increase | Both agents effectively increase CI, with some studies showing a greater increase with Dobutamine, often driven by heart rate. |
| Heart Rate (HR) | Significant Increase | Minimal to moderate increase | Dobutamine generally causes a more pronounced increase in heart rate. |
| Systemic Vascular Resistance (SVR) | Decrease (due to β2 activity and baroreceptor reflex) | Significant Decrease (direct vasodilator) | Both agents decrease SVR, but the effect is often more pronounced with Milrinone due to its direct vasodilatory properties. |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | Decrease | Both drugs effectively reduce PCWP with no significant difference observed in multiple studies. |
| Pulmonary Vascular Resistance (PVR) | Modest Decrease | Significant Decrease | Milrinone is often considered a more potent pulmonary vasodilator. |
Clinical Outcomes and Adverse Events
The choice between Dobutamine and Milrinone is often debated, as clinical trials and meta-analyses have yielded mixed results regarding mortality and major adverse events. The DOREMI trial, a randomized comparison in patients with cardiogenic shock, found no significant difference in a primary composite outcome (including in-hospital death, cardiac arrest, or need for mechanical circulatory support).
| Outcome/Event | Dobutamine | Milrinone | Comparative Finding |
| In-Hospital Mortality | 43% (DOREMI Trial) | 37% (DOREMI Trial) | No significant difference in short-term mortality in cardiogenic shock. Some meta-analyses suggest a potential long-term survival benefit with Milrinone. |
| Arrhythmias | Ventricular and supraventricular arrhythmias are a known risk. | Associated with ventricular arrhythmias. | The risk of arrhythmia is present with both agents; direct comparative trials show similar incidence. |
| Hypotension | Can occur, but often balanced by increased cardiac output. | More common due to potent vasodilation. | Hypotension can be a limiting factor, particularly with Milrinone. |
| Myocardial O2 Consumption | Increases , which can be detrimental in ischemic conditions. | Less of an increase compared to β-agonists. | Dobutamine's effect on heart rate leads to a greater increase in myocardial oxygen demand. |
Signaling Pathways
The distinct molecular targets of Dobutamine and Milrinone result in the activation of different upstream signaling components to achieve a common downstream effect: an increase in intracellular cAMP.
Dobutamine Signaling Pathway
Dobutamine, a β1-adrenergic agonist, binds to the β1-adrenergic receptor on the surface of cardiac myocytes. This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates multiple targets, including L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.
Milrinone Signaling Pathway
Milrinone acts intracellularly to inhibit phosphodiesterase 3 (PDE3), the enzyme responsible for breaking down cAMP into its inactive form, 5'-AMP. By blocking this degradation, Milrinone leads to an accumulation of cAMP, independent of β-receptor stimulation. The subsequent activation of PKA and increase in calcium mirrors the downstream effects of the Dobutamine pathway, ultimately enhancing contractility and promoting vasodilation in smooth muscle.
Experimental Protocols
The following protocols describe standard methodologies used in clinical trials to assess the hemodynamic effects of cardioactive drugs like Dobutamine and Milrinone.
Protocol 1: Hemodynamic Monitoring via Pulmonary Artery Catheterization
Objective: To measure intracardiac pressures, cardiac output, and mixed venous oxygen saturation to guide therapy and assess drug response.
Methodology:
-
Preparation and Sterilization: Obtain informed consent. Prepare the insertion site (typically internal jugular, subclavian, or femoral vein) using sterile technique with chlorhexidine. Drape the patient.
-
Catheter Preparation: Flush all lumens of the pulmonary artery catheter (PAC) with sterile saline. Test the balloon for leaks by inflating it with the provided syringe.
-
Introducer Sheath Insertion: Using the modified Seldinger technique, access the central vein. Anesthetize the skin with lidocaine, then advance the needle into the vein. Pass a guidewire through the needle, remove the needle, and advance the introducer sheath over the wire.
-
Catheter Insertion: Insert the PAC through the sterile sleeve and into the introducer sheath. Advance the catheter tip to approximately 15-20 cm.
-
Waveform-Guided Advancement: Connect the distal port of the PAC to a pressure transducer. Inflate the balloon. Advance the catheter sequentially through the right atrium, right ventricle, and into the pulmonary artery, observing the characteristic pressure waveform changes on the monitor at each location.
-
Wedge Pressure Measurement: Once in the pulmonary artery, advance the catheter until the balloon "wedges" in a smaller branch, at which point the pulmonary artery waveform will be replaced by the pulmonary capillary wedge pressure (PCWP) waveform.
-
Data Collection: Record right atrial pressure (RAP), pulmonary artery pressure (PAP), and PCWP. Deflate the balloon after each wedge measurement. The catheter is now in place for subsequent measurements.
Protocol 2: Measurement of Cardiac Index by Thermodilution
Objective: To determine the cardiac index (cardiac output normalized to body surface area) using the indicator dilution principle.
Methodology:
-
Prerequisites: A PAC must be correctly positioned as described in Protocol 1.
-
System Connection: Connect the proximal (right atrial) port of the PAC to an injection system containing a known volume (e.g., 10 mL) of cold sterile saline. Connect the thermistor at the distal tip of the PAC to a cardiac output computer.
-
Baseline Measurement: Ensure the patient is in a stable state. Input patient-specific data (height, weight) into the computer to allow for calculation of the cardiac index (CI).
-
Bolus Injection: Rapidly and smoothly inject the cold saline bolus through the proximal port into the right atrium. The injection should be completed in under 4 seconds.
-
Temperature Change Detection: As the cold saline bolus travels with the blood through the right ventricle and into the pulmonary artery, the thermistor at the catheter tip detects the change in blood temperature over time.
-
Cardiac Output Calculation: The cardiac output computer plots a temperature-time curve. The cardiac output is calculated as being inversely proportional to the area under this curve, based on the Stewart-Hamilton equation.
-
Averaging and Indexing: Perform at least three separate measurements, discarding any outliers. The computer averages the valid readings to provide a final cardiac output value. This value is then divided by the patient's body surface area to yield the Cardiac Index (L/min/m²).
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a double-blind, randomized controlled trial comparing two intravenous inotropic agents.
References
Assessing the Selectivity of Dopamine D2 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobupride, a substituted benzamide (B126) derivative of sulpiride, is postulated to exert its primary pharmacological effects through antagonism of the dopamine (B1211576) D2 receptor. Understanding the selectivity of a compound for its primary target is paramount in drug development to predict its therapeutic efficacy and potential off-target effects. This guide provides a comparative assessment of the selectivity profiles of several dopamine D2 receptor antagonists, including close structural and functional analogs of this compound.
Due to the limited availability of public data for this compound, this guide focuses on a comparative analysis of three well-characterized dopamine D2 receptor antagonists: Sulpiride, Amisulpride, and Raclopride. By examining their binding affinities and functional potencies across various receptors, this guide aims to provide a valuable resource for researchers in the selection and characterization of selective D2 receptor ligands.
Comparative Selectivity Profiles
The following tables summarize the binding affinities (Ki in nM) and functional activities (IC50 in nM) of Sulpiride, Amisulpride, and Raclopride for the dopamine D2 receptor and other relevant receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Selected Dopamine D2 Receptor Antagonists
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT3 |
| Sulpiride | ~181 | ~17.5 | >10,000 |
| Amisulpride | 2.8 - 27 | 3.2 - 4.8 | >10,000 |
| Raclopride | 1.8 | 3.5 | >10,000 |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Functional Activity (IC50, nM) of Selected Dopamine D2 Receptor Antagonists
| Compound | Dopamine D2 (GTPγS Assay) |
| Sulpiride | Data not readily available |
| Amisulpride | Data not readily available |
| Raclopride | Data not readily available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA.
-
Radioligand: [3H]-Raclopride or [3H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 1 nM [3H]-Raclopride), and 50 µL of test compound at various concentrations or vehicle.
-
For non-specific binding, add 50 µL of 10 µM Haloperidol.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay for Dopamine D2 Receptor
Objective: To determine the functional potency (EC50 or IC50) of a test compound at the dopamine D2 receptor by measuring G-protein activation.
Materials:
-
Membranes from cells expressing the human dopamine D2 receptor.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
[35S]GTPγS (0.1 nM).
-
GDP (10 µM).
-
Dopamine (agonist control).
-
Test compounds at various concentrations.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of GDP, 20 µL of test compound (or dopamine for agonist mode), and 20 µL of the membrane preparation (~10-20 µg protein).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
G-protein Activation:
-
Initiate the reaction by adding 20 µL of [35S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
For antagonists, determine the IC50 value by measuring the inhibition of dopamine-stimulated [35S]GTPγS binding.
-
For agonists, determine the EC50 value by measuring the stimulation of [35S]GTPγS binding.
-
Perform non-linear regression analysis to determine the potency values.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Functional Assay Workflow.
Conclusion
This guide provides a framework for assessing the selectivity of dopamine D2 receptor antagonists. While specific data for this compound remains elusive in publicly accessible databases, the comparative analysis of its structural analogs—Sulpiride, Amisulpride, and Raclopride—offers valuable insights into the structure-activity relationships governing D2 receptor selectivity. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to characterize the pharmacological profiles of novel D2 receptor ligands. Further investigation is warranted to elucidate the precise selectivity profile of this compound and its potential therapeutic implications.
Safety Operating Guide
Safe Disposal of Dobutamine: A Guide for Laboratory Professionals
Note: The query for "Dobupride" has been interpreted as "Dobutamine," a commonly used catecholaminergic agent. There is no widely recognized pharmaceutical compound named "this compound."
This guide provides essential safety and logistical information for the proper disposal of Dobutamine, ensuring the safety of personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Dobutamine with appropriate personal protective equipment (PPE). Dobutamine hydrochloride is classified as hazardous.[1][2][3]
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][3]
-
Suspected of damaging fertility or the unborn child.
-
May cause eye irritation.
Therefore, always wear protective gloves, a lab coat, and safety goggles. In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Move to fresh air. If you experience breathing difficulties, seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.
Quantitative Hazard and Safety Data
The following table summarizes key quantitative and qualitative data from Safety Data Sheets (SDS) for Dobutamine hydrochloride.
| Property | Data | Source |
| Physical State | Solid (White to Off-white crystalline powder) | |
| Melting Point | 184 - 186 °C / 363.2 - 366.8 °F | |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH361: Suspected of damaging fertility or the unborn child | |
| Stability | Stable under normal conditions. Oxygen sensitive. | |
| Incompatible Materials | Strong oxidizing agents, alkaline solutions. | |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride. |
Step-by-Step Disposal Protocol
The proper disposal route for Dobutamine depends on the quantity, form (e.g., pure substance, solution), and local regulations. Releases into the environment should be avoided.
Step 1: Segregation and Waste Identification
-
Unused or Expired Pure Dobutamine: This should be treated as hazardous chemical waste.
-
Contaminated Materials: Any items grossly contaminated with Dobutamine, such as weighing boats, gloves, or labware, should also be disposed of as hazardous waste.
-
Unused IV Solutions: For diluted Dobutamine in IV bags (e.g., in 5% Dextrose), disposal procedures may differ. While some guidelines for home-use suggest disposal in household trash after mixing with an unpalatable substance, in a laboratory or clinical setting, it is best practice to dispose of it as pharmaceutical waste.
Step 2: Preparing for Disposal
-
Containment: Ensure all Dobutamine waste is stored in a clearly labeled, sealed, and non-reactive container. The container should be marked as "Hazardous Waste" and specify the contents (Dobutamine).
-
Avoid Mixing: Do not mix Dobutamine waste with other incompatible waste streams.
Step 3: Disposal Execution
-
For Pure Dobutamine and Contaminated Solids:
-
Package the sealed waste container according to your institution's environmental health and safety (EHS) guidelines.
-
Arrange for pickup by a licensed hazardous waste disposal contractor. The primary disposal method for such pharmaceuticals is typically incineration at an approved facility.
-
-
For Unused Diluted Dobutamine Solutions (e.g., from infusions):
-
While flushing is generally discouraged for pharmaceuticals, check if Dobutamine is on any specific institutional or local list of sewer-permissible substances. In the absence of such guidance, do not pour it down the drain.
-
The recommended procedure is to collect the liquid waste in a designated, sealed container.
-
Label the container clearly and dispose of it through your institution's pharmaceutical or chemical waste stream.
-
Experimental Protocols
No specific experimental protocols for the in-lab neutralization or degradation of Dobutamine for disposal were found in the reviewed literature. Therefore, treatment or alteration of the chemical waste in the lab is not recommended. The most reliable method is disposal via a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Dobutamine waste.
Caption: Dobutamine Disposal Decision Workflow.
References
Navigating the Safe Handling of Dobupride: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
Disclaimer: Information regarding a specific chemical entity named "Dobupride" is not publicly available. The following guide is a comprehensive template based on best practices for handling potent, hazardous research compounds. All quantitative data and specific protocols are illustrative and should be adapted to the known properties of the actual substance being handled.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with potent chemical compounds. It outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.
Essential Safety Data at a Glance
For any hazardous chemical, a thorough understanding of its intrinsic properties is the foundation of safe handling. The following table summarizes critical quantitative data that should be established for any new compound like this compound before work commences.
| Parameter | Value | Significance |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | The maximum permissible concentration in the workplace air over an 8-hour workday.[1][2][3] |
| Short-Term Exposure Limit (STEL) | 0.3 µg/m³ (15-minute TWA) | The maximum concentration to which workers can be exposed for a short period (usually 15 minutes) without suffering from acute effects.[2] |
| LD50 (Oral, Rat) | < 50 mg/kg | Indicates high acute toxicity if ingested. |
| Primary Hazards | Toxic if swallowed, causes severe skin burns and eye damage, suspected of damaging fertility or the unborn child. | Dictates the required level of personal protective equipment and handling precautions. |
| Solubility | Soluble in DMSO, Ethanol | Informs appropriate solvents for experimental use and for decontamination procedures. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potent compounds is critical to minimize exposure risk. The following step-by-step operational plan provides guidance for the entire lifecycle of this compound in the laboratory.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity and labeling.
-
Designated Storage: Store this compound in a designated, locked, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
Temperature Control: Maintain storage at the recommended temperature to ensure chemical stability.
-
Inventory: Log the receipt, quantity, and storage location in the chemical inventory system.
Preparation and Handling
-
Controlled Environment: All handling of this compound powder or concentrated solutions must occur within a certified chemical fume hood or a containment glove box.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile gloves, changing the outer pair every 30 minutes or immediately upon contamination.
-
Lab Coat: A dedicated, disposable-sleeve lab coat or a solid-front gown is required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator with the appropriate cartridge is necessary.
-
-
Weighing: Use a balance inside a ventilated enclosure.
-
Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the pre-weighed this compound slowly to avoid splashing.
Experimental Use
-
Clear Labeling: All vessels containing this compound must be clearly labeled with the chemical name, concentration, date, and hazard symbols.
-
Transportation: When moving this compound solutions, use secondary containment (e.g., a sealed, unbreakable container).
-
Animal Dosing: If applicable, animal handling and cage changes post-dosing should be performed in a ventilated biosafety cabinet. Bedding from dosed animals should be treated as hazardous waste.
Decontamination and Disposal
-
Surface Decontamination: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent.
-
Waste Segregation: All solid waste (gloves, pipette tips, vials) and liquid waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers.
-
Disposal Protocol:
-
Collect all contaminated materials in a dedicated, sealed hazardous waste container.
-
Do not mix with other waste streams.
-
Arrange for disposal through the institution's environmental health and safety office.
-
Contingency Plan: Spills and Exposure
Spill Response
-
Minor Spill (<5 mL in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., chemical absorbent pads).
-
Wipe the area with a suitable solvent, then clean with soap and water.
-
Collect all cleanup materials in a hazardous waste bag.
-
-
Major Spill (>5 mL or outside of a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Restrict access to the area.
-
Allow only trained emergency personnel to conduct the cleanup.
-
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps and decision points from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
